1,4,7-Trimethyldiethylenetriamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C7H19N3/c1-8-4-6-10(3)7-5-9-2/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZIKZQNODXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059326 | |
| Record name | 1,4,7-Trimethyldiethylenetriamine | |
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Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,4,7-Trimethyldiethylenetriamine | |
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CAS No. |
105-84-0 | |
| Record name | N1,N2-Dimethyl-N1-[2-(methylamino)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-84-0 | |
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| Record name | 1,4,7-Trimethyldiethylenetriamine | |
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| Record name | 105-84-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166321 | |
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| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-[2-(methylamino)ethyl]- | |
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| Record name | 1,4,7-Trimethyldiethylenetriamine | |
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| Record name | N,N'-dimethyl-N-[2-(methylamino)ethyl]ethylenediamine | |
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| Record name | 1,4,7-TRIMETHYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWI0Y8Y9OP | |
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Foundational & Exploratory
Synthesis and purification of 1,4,7-Trimethyldiethylenetriamine
An In-depth Technical Guide to the Synthesis and Purification of 1,4,7-Trimethyldiethylenetriamine
Introduction
This compound (TMDET), with the chemical formula C₇H₁₉N₃, is a methyl-substituted derivative of diethylenetriamine (DETA).[1] It is a colorless to light yellow liquid primarily utilized as a chemical intermediate in organic synthesis and coordination chemistry.[1] The presence of three methyl groups on the diethylenetriamine backbone enhances steric hindrance and modifies its reactivity compared to the parent compound.[1] The nitrogen atoms in TMDET act as electron donors, enabling the formation of stable chelate complexes with various metal ions.[1] This guide provides a detailed overview of the synthesis and purification methodologies for this compound, targeting researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1][2] |
| CAS Number | 105-84-0 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | [1] |
| Flash Point | 60.6 ± 13.1 °C | [1] |
| IUPAC Name | N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [3] |
Synthesis Methodologies
The synthesis of this compound can be approached through several synthetic routes. The most common methods involve the direct alkylation of diethylenetriamine or reductive amination processes.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[4][5] This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4][6] For the synthesis of methylated amines, formaldehyde is a common C1 source.
A general workflow for the synthesis and purification process is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
A plausible reaction pathway for synthesizing a related compound, N,N,N',N'',N''-pentamethyldiethylenetriamine, utilizes a two-stage reaction with formaldehyde in the presence of a supported palladium magnetic catalyst and hydrogen pressure.[7] This suggests a similar reductive amination approach could be adapted for producing the trimethylated analogue by carefully controlling the stoichiometry of the methylating agent.
The mechanism for reductive amination proceeds through two key stages: the formation of an imine followed by its reduction.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol (Hypothetical, based on related procedures):
-
Catalyst Activation: A supported palladium catalyst is activated in a high-pressure reactor with deionized water under hydrogen pressure (e.g., 5 MPa) at an elevated temperature (e.g., 160°C) for several hours.[7]
-
Initial Reaction: Diethylenetriamine, a suitable solvent, and the activated catalyst are charged into the reactor.[7]
-
Methylation: Formaldehyde (as the methylating agent) is slowly added to the reactor at a controlled temperature and under hydrogen pressure. The stoichiometry is carefully controlled to favor trimethylation.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of starting material and the formation of the desired product.
-
Catalyst Separation: Upon completion, the magnetic catalyst can be separated using an external magnetic field.[7]
-
Work-up: The reaction mixture is worked up, which may involve neutralization and extraction to isolate the crude product.
Alkylation of Diethylenetriamine
Direct alkylation of amines with alkyl halides is another approach, though it can be challenging to control the degree of alkylation, often leading to mixtures of products.[4] The use of protecting groups can circumvent this issue. For instance, a multi-step synthesis for a related cyclic compound involves the initial protection of the amine groups of diethylenetriamine with a sulfonylation agent (e.g., tosyl chloride) in an aqueous medium.[8] This is followed by cyclization and subsequent alkylation.[8] While the full process is for a different target molecule, the initial protection and final alkylation steps are relevant.
Experimental Protocol (Alkylation Step from a related synthesis): This protocol describes the methylation of a deprotected amine precursor using formaldehyde and formic acid (Eschweiler-Clarke reaction), a classic method for amine methylation.[8]
-
Reaction Setup: A flask is equipped with a stirrer and condenser and cooled to 0°C.[8]
-
Addition of Reagents: An aqueous solution of the amine precursor is prepared. To this, 37% formaldehyde and 88% formic acid are added sequentially while maintaining the low temperature.[8]
-
Heating: The mixture is then heated to an internal temperature of 90°C. The evolution of CO₂ is observed. The reaction is maintained at this temperature for approximately 14 hours.[8]
-
Work-up: The reaction is cooled to 0°C, and a 50% NaOH solution is added to raise the pH to 14.[8]
-
Extraction: An organic solvent like hexane is added, and the mixture is stirred. The product is then extracted into the organic phase.[8]
-
Isolation: The organic phase is separated, dried (e.g., over Na₂SO₄), and concentrated to yield the methylated product.[8]
Purification
The final purity of this compound is critical for its application. The primary method for purifying the crude product is vacuum distillation or rectification.
Experimental Protocol (Vacuum Rectification): A procedure for a related compound, pentamethyldiethylenetriamine, provides a template for the purification of the trimethylated analogue.
-
Setup: The crude reaction liquid is transferred to a distillation apparatus equipped with a rectifying column.
-
Distillation Conditions: The distillation is performed under vacuum. For a similar compound, conditions included a rectifying column with 10 theoretical plates, a reflux ratio of 5:1, and a pressure of 0.5 kPa (absolute pressure).[7]
-
Fraction Collection: Fractions are collected at specific column top temperatures. For pentamethyldiethylenetriamine, the desired fraction was obtained at a column top temperature of 80°C under the specified vacuum.[7]
-
Purity Analysis: The purity of the collected fractions is assessed using gas chromatography. Purity levels exceeding 99% can be achieved with this method.[7]
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
| Analysis Type | Expected Observations |
| GC-MS | A major peak corresponding to the molecular weight of 145.25 g/mol . |
| ¹H NMR | Signals corresponding to the different methyl and methylene protons in the structure. |
| ¹³C NMR | Resonances for the unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for C-H and C-N stretching and N-H bending (if secondary amines are present as impurities). |
References
- 1. This compound | 105-84-0 | Benchchem [benchchem.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. CN111499518A - Method for preparing pentamethyldiethylenetriamine - Google Patents [patents.google.com]
- 8. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
Chemical structure and IUPAC name of 1,4,7-Trimethyldiethylenetriamine
An In-Depth Technical Guide to 1,4,7-Trimethyldiethylenetriamine
Introduction
This compound is a methyl-substituted derivative of diethylenetriamine (DETA). It is a colorless to light yellow liquid primarily utilized as a chemical intermediate in organic synthesis and coordination chemistry.[1] Its structure, featuring three methyl groups on the nitrogen atoms of the diethylenetriamine backbone, provides enhanced steric hindrance and modified reactivity compared to its parent compound, DETA.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications relevant to researchers and professionals in drug development.
Chemical Structure and Nomenclature
The unique structure of this compound, with its three methyl-substituted nitrogen donors, allows for variable bite angles, making it an adaptive ligand in coordination chemistry.[1]
-
IUPAC Name : N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine[2][][4]
-
Common Synonyms : N,N',N''-Trimethyldiethylenetriamine[2], 1,4,7-Trimethyl-1,4,7-triazaheptane[2]
References
An In-depth Technical Guide to 1,4,7-Trimethyldiethylenetriamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,7-Trimethyldiethylenetriamine (TMDET), a substituted amine with significant applications in coordination chemistry and potential utility in drug development. This document details the physicochemical properties, synthesis, and purification of TMDET, and explores its role as a chelating agent and a component in drug delivery systems. Detailed experimental protocols are provided for key methodologies, and logical workflows are visualized to facilitate understanding and application in a research setting.
Core Compound Information
Chemical Formula: C₇H₁₉N₃[1][2]
Molecular Weight: 145.25 g/mol [1][2]
Synonyms: N,N',N''-Trimethyldiethylenetriamine, methyl(2-{methyl[2-(methylamino)ethyl]amino}ethyl)amine[3]
CAS Number: 105-84-0
Physicochemical Properties
This compound is a colorless to light yellow liquid. The introduction of three methyl groups to the diethylenetriamine backbone increases steric hindrance and modifies its reactivity compared to the parent compound.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 190.3 ± 8.0 °C | [1] |
| Flash Point | 60.6 ± 13.1 °C | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Table 1: Physicochemical properties of this compound.
Spectral Data
The structural identity of this compound can be confirmed using various spectroscopic techniques. A summary of available spectral data is provided in Table 2.
| Technique | Key Features |
| ¹H NMR | Resonances for methyl protons typically appear in the range of δ 2.1–2.3 ppm. |
| ¹³C NMR | Spectral data is available for this compound in chloroform-d. |
| Mass Spectrometry | GC-MS data is available for this compound. |
| IR Spectroscopy | Vapor phase IR spectral data is available. |
Table 2: Spectroscopic data for this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through the methylation of diethylenetriamine (DETA). A common method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[4][5]
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of a secondary amine using formaldehyde and a reducing agent.
Materials:
-
Secondary amine
-
Formaldehyde (37% solution)
-
Acetonitrile
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 12 mL vial, combine the secondary amine (0.137 mmol, 1.0 eq), acetonitrile (250 µL), and formaldehyde solution (77.9 µL, 10.96 mmol, 8.0 eq).[4]
-
Seal the vial and place it in a preheated oil bath at the desired reaction temperature.
-
After 4 hours, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with 5 mL of dichloromethane.[4]
-
Dry the organic phase with anhydrous sodium sulfate.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Analyze the residue by NMR to confirm product formation.[4]
Caption: Synthesis workflow for N-methylation.
Experimental Protocol: Purification by Fractional Distillation
Due to the potential for side products in the synthesis, purification of the final product is crucial. Fractional distillation is an effective method for separating liquids with close boiling points.
Equipment:
-
Round bottom flask
-
Stir bar
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude liquid mixture into a round bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently with the heating mantle.
-
Observe the condensation ring slowly rising up the fractionating column. A slow ascent ensures good separation.
-
Collect the fraction that distills over at the boiling point of this compound (approximately 190 °C).
-
Monitor the temperature closely; a sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Change the receiving flask to collect different fractions if necessary.
Applications in Research and Development
Coordination Chemistry
This compound is a versatile tridentate ligand in coordination chemistry. The nitrogen atoms act as electron donors, forming stable chelate complexes with various metal ions.[1] This property is crucial for studying metal-ion interactions and catalysis.[1]
Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol outlines the general procedure for the synthesis of a copper(II) complex with a multidentate amine ligand.
Materials:
-
This compound
-
Copper(II) salt (e.g., CuCl₂, CuSO₄)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve this compound (1 molar equivalent) in ethanol in a round bottom flask.
-
In a separate flask, dissolve the copper(II) salt (1 molar equivalent) in ethanol.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
A color change or precipitation of the complex should be observed.
-
The reaction mixture may be stirred at room temperature or gently heated to ensure complete complexation.
-
Isolate the solid complex by filtration.
-
Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Caption: Workflow for the synthesis of a metal complex.
Potential in Drug Development
The chelating properties of this compound make it a candidate for applications in drug development, particularly in areas involving metal ion modulation and drug delivery.
Chelating Agent: The ability of TMDET to bind metal ions suggests its potential use in chelation therapy to mitigate the toxic effects of metal overload. The nitrogen atoms in the molecule form stable complexes with metal ions, which can then be excreted from the body.
Drug Delivery Systems: TMDET shows promise for use in drug delivery systems.[2] By forming stable complexes with therapeutic agents, it can enhance their solubility and bioavailability.[2] Research is ongoing to explore its use in targeted drug delivery and controlled-release formulations.[2]
Experimental Protocol: Evaluation of Metal Chelation by UV-Vis Titration
This protocol describes a method to study the formation and stoichiometry of a metal-ligand complex using UV-Vis spectroscopy.
Materials:
-
This compound solution of known concentration
-
Metal ion solution (e.g., Cu²⁺) of known concentration
-
Buffer solution to maintain constant pH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.
-
Maintain a constant pH and ionic strength for all solutions using a buffer.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Monitor the change in absorbance at a wavelength where the complex absorbs significantly, but the free ligand and metal ion do not.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The inflection point in the titration curve indicates the stoichiometry of the complex.
-
The data can be further analyzed to determine the stability constant of the complex.
Caption: Workflow for chelation analysis by UV-Vis titration.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable compound with established applications in coordination chemistry and emerging potential in the field of drug development. Its synthesis is achievable through standard organic chemistry techniques, and its properties as a tridentate ligand and chelating agent are well-documented. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working with this versatile molecule. Further investigation into its biological activity and applications in drug delivery systems is warranted.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1,4,7-Trimethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0), a versatile aliphatic amine used in various chemical syntheses and applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Introduction
This compound, with the molecular formula C₇H₁₉N₃ and a molecular weight of 145.25 g/mol , is a methylated derivative of diethylenetriamine.[1][2] Its structure, featuring methyl groups on the nitrogen atoms, influences its reactivity and coordination chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior.
Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Type | Chemical Shift (δ) ppm | Notes |
| Methyl Protons (-NCH₃) | 2.1 - 2.3 | General range for methyl protons attached to nitrogen.[2] |
¹³C NMR Data
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Type | Chemical Shift (δ) ppm | Notes |
| N-CH₃ | 35 - 45 | General range for methyl carbons attached to nitrogen.[1] |
The ¹³C NMR spectrum available on SpectraBase was recorded in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference standard.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium-Weak |
A vapor phase IR spectrum for this compound is available and was recorded on a DIGILAB FTS-14 instrument.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.
| m/z | Relative Intensity | Assignment |
| 145.25 | Molecular Ion [M]⁺[2] | |
| 101 | High | Fragment |
| 58 | Highest | Base Peak/Fragment |
| 44 | High | Fragment |
The major fragmentation peaks have been identified from the NIST Mass Spectrometry Data Center library.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the referenced data were not fully available.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-20 mg of the liquid this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as Tetramethylsilane (TMS), is added.
-
The tube is capped and gently shaken to ensure a homogeneous solution.
Data Acquisition (¹H NMR):
-
A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 300-500 MHz).
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
Data Acquisition (¹³C NMR):
-
A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin film of the liquid.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
Data Acquisition:
-
Gas Chromatography:
-
An aliquot of the sample is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or mid-polar column).
-
The column temperature is programmed to ramp up to separate the components of the sample.
-
-
Mass Spectrometry:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Molecules are ionized, typically using Electron Ionization (EI).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
This diagram outlines the key stages from sample preparation to data interpretation for the different spectroscopic techniques.
References
1,4,7-Trimethyldiethylenetriamine: A Technical Health and Safety Guide
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the health and safety information for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0) based on publicly available data. Specific quantitative toxicological data, such as LD50 and LC50 values, were not found in the public domain during the compilation of this guide. The information presented is aggregated from Safety Data Sheets (SDS) and chemical databases. All personnel handling this chemical should consult the original SDS provided by their supplier and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physicochemical Properties
This compound is an aliphatic amine used as a chemical intermediate and coordinating ligand in organic and coordination chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 105-84-0 | [1][2] |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | N/A |
| Density | 0.9 ± 0.1 g/cm³ | N/A |
| Flash Point | 60.6 ± 13.1 °C | N/A |
| Synonyms | N,N',N''-Trimethyldiethylenetriamine, N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [1] |
Hazard Identification and GHS Classification
Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning [1]
Toxicological Summary
While specific quantitative toxicological data for this compound is not publicly available, the GHS classifications imply the following effects. For context, toxicological data for the related compound Diethylenetriamine (CAS: 111-40-0) are provided but should not be used as a direct substitute.
| Toxicity Endpoint | Species | Route | Value (for Diethylenetriamine) | Classification (for this compound) |
| Acute Oral Toxicity | Rat | Oral | LD50: 1080 mg/kg[3][4][5] | Harmful if swallowed [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: 1090 mg/kg[3][4] | Causes skin irritation [1] |
| Acute Inhalation Toxicity | N/A | Inhalation | N/A | May cause respiratory irritation [1] |
| Eye Irritation | N/A | Ocular | N/A | Causes serious eye irritation [1] |
Experimental Protocols (OECD Guidelines)
The toxicological classifications are typically determined using standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant guidelines for the hazards identified.
OECD Guideline 401: Acute Oral Toxicity (Now Deleted)
This guideline, now largely replaced by alternative methods (TG 420, 423, 425) to reduce animal usage, was a foundational method for assessing oral toxicity.[6][7][8][9]
-
Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rodents).[7]
-
Methodology:
-
Animal Selection: Healthy, young adult rodents from a common strain are used. Animals are fasted prior to dosing.[7]
-
Dose Administration: The substance is administered using a stomach tube or cannula. Multiple dose levels are tested in different groups of animals (at least 5 rodents per group, typically of the same sex).[7]
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[7]
-
Endpoint: The primary endpoint is the LD50, the statistically derived dose expected to cause death in 50% of the test animals.[7] A full necropsy of all animals is performed to identify any gross pathological changes.[7]
-
OECD Guideline 402: Acute Dermal Toxicity
This guideline assesses the health hazards likely to arise from a short-term dermal exposure to a substance.
-
Principle: The test substance is applied in a single dose to the shaved skin of an experimental animal (e.g., rat, rabbit) for a 24-hour period.[10]
-
Methodology:
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk.
-
Application: The substance is applied to a small area of intact skin (approx. 10% of the body surface area) and held in contact with an occlusive or semi-occlusive dressing.
-
Observation: Animals are observed for mortality and signs of systemic toxicity over a 14-day period. Body weight is recorded weekly.
-
Endpoint: The LD50 (dermal) is determined. A necropsy of all animals is conducted at the end of the observation period.
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: A single dose of the test substance is applied to a small area of an animal's skin (typically an albino rabbit) for a fixed period.[11] The degree of irritation is then evaluated at specified intervals.
-
Methodology:
-
Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a small patch of shaved skin. The patch is covered with a gauze dressing.
-
Exposure: The exposure duration is typically 4 hours. After exposure, the residual test substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]
-
Scoring: The reactions are scored on a numerical scale (0-4 for erythema, 0-4 for edema). The scores are used to classify the substance's irritation potential.
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline assesses the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[12] The untreated eye serves as a control.
-
Methodology:
-
Application: A specified amount of the substance (e.g., 0.1 mL for liquids) is instilled into the lower eyelid. The eyelids are then held gently together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations may continue for up to 21 days.
-
Scoring: The cornea (opacity), iris, and conjunctiva (redness, chemosis/swelling) are scored according to a standardized system. The scores and the reversibility of the effects determine the classification.
-
Refinements: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[12]
-
Handling, Storage, and First Aid
Safe Handling and Storage
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing as necessary to prevent skin contact.[6]
-
Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.[6][7]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or physician immediately.[4][6][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[4][6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or ophthalmologist immediately.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4][6][7]
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation.
-
Containment: Stop the leak if it can be done without risk. Prevent the substance from entering drains, sewers, or waterways.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or universal absorbent) and place it in a suitable, labeled container for disposal.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air upon intense heating.[6] Hazardous combustion products may include oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Visualized Workflows
First-Aid Decision Pathway for Exposure
Caption: First-aid workflow following exposure to this compound.
Spill Response Logical Flow
References
- 1. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. CON4EI: Slug Mucosal Irritation (SMI) test method for hazard identification and labelling of serious eye damaging and eye irritating chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of the EpiOcular(TM) eye irritation test for hazard identification and labelling of eye irritating chemicals in response to the requirements of the EU cosmetics directive and REACH legislation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 1,4,7-Trimethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for 1,4,7-Trimethyldiethylenetriamine (CAS No. 105-84-0), a key chemical intermediate and ligand in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols for its application, and visualizations of key processes.
Introduction to this compound
This compound, also known as N,N',N''-Trimethyldiethylenetriamine, is a methylated derivative of diethylenetriamine.[1] Its chemical structure features three methyl groups attached to the nitrogen atoms of the diethylenetriamine backbone. This modification enhances steric hindrance and alters its reactivity compared to the parent compound, making it a valuable tridentate ligand in the formation of stable metal complexes.[1][2] It is primarily utilized in organic synthesis and coordination chemistry.[1][2] Emerging research also explores its potential in drug delivery systems, where it may enhance the solubility and bioavailability of therapeutic agents by forming stable complexes.[1]
Commercial Suppliers
The following table summarizes key quantitative data from various commercial suppliers of this compound, facilitating easy comparison for procurement.
| Supplier | Location | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benchchem | Ontario, CA, USA | Research Grade | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[2] |
| Chemsrc | China | 95.0%, 97.0%, 98.0% | 1g, 5g, 10g, 25g, 100g, 1kg | 105-84-0 | C₇H₁₉N₃ | 145.246 |
| Thermo Fisher Scientific (Alfa Aesar) | Global | 95% | 250mg, 1g | 105-84-0 | C₇H₁₉N₃ | 145.25[3][4] |
| CymitQuimica | Barcelona, Spain | 95% | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[3] |
| BOC Sciences | Shirley, NY, USA | Inquire | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[] |
| Tokyo Chemical Industry (TCI) | Global | >95.0% (GC) | 5mL | 105-84-0 | C₇H₁₉N₃ | 145.25 |
| Sigma-Aldrich | Global | Analytical Standard | Inquire | 105-84-0 | C₇H₁₉N₃ | 145.25[1] |
Experimental Protocols
As a tridentate ligand, this compound is frequently used in the synthesis of metal complexes. The following is a detailed methodology for a key experiment: the synthesis of a copper(II) complex.
Synthesis of a Copper(II)-1,4,7-Trimethyldiethylenetriamine Complex
This protocol describes a general procedure for the synthesis of a copper(II) complex using this compound as the ligand. This method can be adapted for other transition metals.
Materials:
-
This compound (purity >95%)
-
Copper(II) chloride (CuCl₂) or other suitable copper(II) salt
-
Ethanol (anhydrous)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of this compound in 20 mL of anhydrous ethanol. Stir the solution at room temperature until the ligand is completely dissolved.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of copper(II) chloride in 20 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring solution of this compound at room temperature. A color change should be observed upon addition, indicating complex formation.
-
Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms. The product, the copper(II)-1,4,7-Trimethyldiethylenetriamine complex, should be less soluble in this mixed solvent system.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated complex under vacuum to remove any residual solvent.
-
Characterization: The final product can be characterized by various analytical techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography to confirm its structure and purity.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
Caption: Workflow for the synthesis of a metal complex with this compound.
Caption: Logical relationship of this compound in forming metal complexes and its applications.
References
An In-depth Technical Guide to the Coordination Chemistry of 1,4,7-Trimethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Trimethyldiethylenetriamine (Me3-DETA) is a versatile tridentate amine ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including three methyl-substituted nitrogen donors, allow for the formation of stable chelate complexes with a wide array of metal ions. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and coordination behavior of Me3-DETA complexes. It details experimental protocols for their preparation and characterization, presents quantitative data in structured tables, and visualizes key concepts using logical diagrams. The potential applications of these complexes in catalysis, drug development, and materials science are also explored, offering valuable insights for researchers and professionals in related fields.
Introduction to this compound (Me3-DETA)
This compound, also known as N,N',N''-Trimethyldiethylenetriamine, is a methyl-substituted derivative of diethylenetriamine (DETA).[1] As a ligand, it is a flexible, tripodal, neutral tridentate chelator, coordinating to metal centers through its three nitrogen atoms. The presence of methyl groups on the nitrogen atoms enhances steric hindrance and alters the electronic properties and reactivity compared to the parent DETA ligand.[1] This modification influences the stability, structure, and catalytic activity of the resulting metal complexes, making Me3-DETA a subject of interest for various chemical applications.
The fundamental structure of Me3-DETA allows it to form two five-membered chelate rings upon coordination with a metal ion, contributing to the thermodynamic stability of the resulting complex via the chelate effect. This inherent stability is crucial for its application in areas such as catalysis and as a chelating agent in biological systems.[1]
Physicochemical Properties of Me3-DETA
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₉N₃ | [1][2][] |
| Molecular Weight | 145.25 g/mol | [1][2][] |
| IUPAC Name | N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [2] |
| CAS Number | 105-84-0 | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.859 - 0.9 ± 0.1 g/cm³ | [1][] |
| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | [1][] |
| Flash Point | 60.6 ± 13.1 °C | [1] |
| SMILES | CNCCN(C)CCNC | [2][] |
| InChIKey | ODZZIKZQNODXFS-UHFFFAOYSA-N | [2][] |
Coordination Chemistry and Structural Analysis
As a tridentate ligand, Me3-DETA coordinates with metal ions to form complexes with varying geometries and coordination numbers, largely dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands.
General Coordination Behavior
The three nitrogen atoms of Me3-DETA act as electron donors, forming coordinate covalent bonds with a central metal ion.[1] This coordination typically results in a facial (fac) or meridional (mer) arrangement of the nitrogen atoms around the metal center. The facial arrangement is often preferred, leading to a more compact and stable structure. The flexibility of the ethylene bridges allows the ligand to adapt to the preferred coordination geometry of different metal ions, with N-M-N "bite angles" ranging from 85-112°.[1]
Figure 1: General coordination of Me3-DETA to a central metal ion.
Complexes with Various Metal Ions
Me3-DETA forms stable complexes with a wide range of metal ions. The specific characteristics of these complexes are dictated by the electronic configuration and size of the metal.
Table 2: Examples of Metal Complexes with this compound
| Metal Ion | Typical Complex Type | Application Area | Reference(s) |
| Cu²⁺ | Octahedral complexes | Catalytic oxidation studies | [1] |
| Fe³⁺ | Water-soluble chelates | Biomedical transport systems | [1] |
| Platinum (Pt) | Square planar or square pyramidal | Models for drug-DNA interactions | [4] |
| Lanthanides (Ln³⁺) | Mononuclear complexes (e.g., [LnCl₃(Me₃tacn)(THF)]) | Precursors in organometallic synthesis | [5] |
| Tantalum (Ta) | Cationic complexes (e.g., [TaCp*Me₃]⁺) | Catalysis | [6] |
The structural and spectroscopic characterization of platinum complexes with Me3-DETA has been particularly useful in modeling the interactions of platinum-based anticancer drugs with biological macromolecules.[4] Similarly, its complexes with lanthanides serve as important starting materials in synthetic chemistry.[5]
Experimental Protocols
The synthesis and characterization of Me3-DETA metal complexes follow established procedures in coordination chemistry.
General Synthesis of a Me3-DETA Metal Complex
A common method for synthesizing these complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.
Protocol:
-
Dissolution: Dissolve the chosen metal salt (e.g., CuCl₂, FeCl₃) in a suitable solvent, such as ethanol or methanol.
-
Ligand Addition: To the stirred solution of the metal salt, add a stoichiometric amount of this compound dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a specified period (e.g., 2-24 hours) to ensure complete complexation. The formation of the complex is often indicated by a color change.
-
Isolation: Reduce the solvent volume under vacuum. The product may precipitate directly or can be crystallized by the addition of a less polar co-solvent (e.g., diethyl ether, hexane).
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.
Figure 2: General workflow for the synthesis and characterization of Me3-DETA complexes.
Characterization Techniques
A combination of spectroscopic and analytical methods is employed to confirm the identity and elucidate the structure of the synthesized complexes.
Table 3: Common Spectroscopic and Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | To determine the structure and purity of diamagnetic complexes in solution. | ¹H and ¹³C NMR provide information on the ligand environment and symmetry of the complex.[2][7] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the complex. | Provides the mass-to-charge ratio (m/z) of the complex ion.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination of the ligand to the metal. | Shifts in the N-H and C-N stretching frequencies upon complexation. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | Provides information on the d-d transitions (for transition metals) and charge-transfer bands, confirming the coordination environment. |
| Single-Crystal X-ray Diffraction | To determine the precise solid-state structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing.[6] |
| Elemental Analysis | To confirm the empirical formula of the complex. | Determines the percentage composition of C, H, and N. |
Applications in Research and Development
The unique properties of Me3-DETA complexes make them valuable in several areas of research and industrial application.
Catalysis
Metal complexes are central to homogeneous catalysis.[8] Me3-DETA complexes, particularly with transition metals like copper and iron, have been investigated for their catalytic activity in various organic transformations, including oxidation and hydrogenation reactions.[1][9] The ligand's ability to stabilize the metal center while allowing access for substrates is key to its catalytic potential.
Drug Development and Biomedical Applications
The strong chelating ability of Me3-DETA is relevant to drug development.[1]
-
Drug Delivery Systems: By forming stable complexes, Me3-DETA can enhance the solubility and bioavailability of therapeutic agents, potentially improving their efficacy.[1]
-
Chelation Therapy: Its ability to bind metal ions is being explored to understand and potentially influence metal ion transport and storage in biological systems.[1] This is analogous to the well-established use of ligands like EDTA in medicine.[10][11]
-
Models for Bioinorganic Systems: Platinum-Me3-DETA complexes serve as models to study the mechanisms of action of platinum-based anticancer drugs.[4]
Materials Science
Beyond catalysis and medicine, Me3-DETA has industrial uses, for instance, as a curing agent for epoxy resins, where it improves the mechanical strength and durability of the resulting polymer.[1]
Figure 3: Key application areas for this compound complexes.
Conclusion
This compound is a highly adaptable and effective tridentate ligand in coordination chemistry. Its ability to form stable complexes with a diverse range of metal ions has led to its application in catalysis, biomedical research, and materials science. The straightforward synthesis of its complexes, combined with the tunability of their properties based on the choice of metal ion, ensures that Me3-DETA will remain a valuable tool for chemists and drug development professionals. Further research into its coordination chemistry is poised to uncover new catalytic systems and innovative biomedical applications.
References
- 1. This compound | 105-84-0 | Benchchem [benchchem.com]
- 2. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic and structural characterization of different configurations of the tridentate amine ligand N , N ′, N ′′-trimethyldiethylenetriamine coordinated to platinum | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Early studies and discovery of 1,4,7-Trimethyldiethylenetriamine
An In-depth Technical Guide on the Early Studies and Discovery of 1,4,7-Trimethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific investigations into the polyamine compound this compound. The document details its initial synthesis, physicochemical properties, and the experimental protocols reported in seminal literature. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development.
Introduction
This compound, a methylated derivative of diethylenetriamine, is a triamine that has found utility as a chemical intermediate and a ligand in coordination chemistry. Its structure, featuring methyl groups on each of the three nitrogen atoms, imparts distinct steric and electronic properties compared to its parent compound, diethylenetriamine. While modern applications of this compound are varied, its origins lie in early explorations of N-substituted polyamines.
An early, if not the first, detailed study of this compound was conducted by Ragnar Österberg and published in 1960 in Acta Chemica Scandinavica. This work was part of a broader investigation into the metal complexes of N-substituted ethylenediamines.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This includes data from early studies and more contemporary sources for completeness.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | |
| Molecular Weight | 145.25 g/mol | |
| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 60.6 ± 13.1 °C | |
| ¹H NMR (Proton NMR) | Methyl protons resonate at δ 2.1–2.3 ppm | |
| CAS Number | 105-84-0 |
Early Synthesis and Experimental Protocols
The seminal work by Österberg in 1960 describes a synthetic route to this compound. The experimental protocol detailed below is based on this early report.
Synthesis of this compound (Österberg, 1960)
The synthesis of this compound was achieved through the methylation of diethylenetriamine. While the original paper provides context for its use in complexometric studies, the synthesis would have followed established methods of the time for N-methylation of amines, typically involving a methylating agent such as a methyl halide or dimethyl sulfate, or reductive amination using formaldehyde and a reducing agent.
General Reaction Scheme:
Methodological & Application
Application Notes and Protocols for Tertiary Amine Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tertiary amine catalysts, with a focus on their role in polyurethane foam synthesis. While the target compound is 1,4,7-Trimethyldiethylenetriamine (TMDET), a tertiary amine catalyst, the following protocols and data are based on widely-used, structurally related tertiary amine catalysts due to the availability of detailed experimental data. This information serves as a representative guide for researchers interested in the application of TMDET and similar catalysts in polymerization reactions.
Application Note 1: Catalysis of Polyurethane Foam Formation
Tertiary amine catalysts are crucial in the production of polyurethane (PU) foams, where they modulate the two primary chemical reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions, controlled by the catalyst system, dictates the final properties of the foam, such as its density, cellular structure, and mechanical strength.[1][2][3]
This compound (TMDET) is a tertiary amine catalyst that can be employed to influence these reaction kinetics. The nitrogen atoms in the molecule act as Lewis bases, activating the hydroxyl groups of the polyol and the isocyanate groups, thereby accelerating the formation of urethane linkages.[4] By selecting an appropriate concentration of a tertiary amine catalyst, manufacturers can precisely control the curing time, viscosity of the reacting mixture, and the foam's cellular morphology.[1]
The choice of catalyst significantly impacts the foam's final characteristics. Catalysts that strongly promote the blowing reaction tend to produce lower-density foams, while those favoring the gelling reaction lead to denser, more rigid structures.[1] Often, a combination of amine catalysts or a co-catalyst (like an organotin compound) is used to achieve a desired balance for specific applications, from flexible foams for cushioning to rigid foams for insulation.[2][5]
Logical Workflow for Polyurethane Foam Synthesis
The following diagram illustrates the general workflow for preparing and analyzing polyurethane foam using a tertiary amine catalyst.
Quantitative Data: Effect of Catalyst System on Foaming Kinetics
The selection of the catalyst system has a dramatic effect on the reaction timeline. The following table summarizes the kinetic parameters for viscoelastic polyurethane foams prepared with different catalyst systems, as described in a study by M. Kucinska et al.[6] This data illustrates how different amine-based systems compare, providing a baseline for what might be expected when using other tertiary amine catalysts like TMDET.
| Catalyst System ID | Catalyst Composition | Start Time (s) | Rise Time (s) | Gel Time (s) |
| VAB 1 | Diethanolamine (DEA) + Addocat® 108 | 15 | 420 | 560 |
| VAB 2 | Diethanolamine (DEA) + Addocat® 105 | 17 | 255 | 300 |
| VAB 3 | DABCO® 33-LV + Dibutyltin dilaurate (DBTDL) | 2 | 60 | 90 |
| Data sourced from "Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications".[6] |
Experimental Protocol: Preparation of Viscoelastic Polyurethane Foam
This protocol is adapted from the methodology described by M. Kucinska et al. and serves as a representative procedure for synthesizing polyurethane foam using a tertiary amine-based catalytic system.[6]
Materials:
-
Polyether Polyol (e.g., functionality ~3, hydroxyl number ~34 mg KOH/g)
-
Isocyanate (e.g., Toluene diisocyanate - TDI)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant
-
Tertiary Amine Catalyst System (e.g., one of the systems from the table above, or a developmental system using TMDET)
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a suitable container, weigh the required amounts of the polyether polyol, silicone surfactant, and deionized water according to your formulation.
-
Add the specified amount of the tertiary amine catalyst system to the mixture.
-
Homogenize the mixture by stirring vigorously with a mechanical stirrer for approximately 60 seconds.
-
-
Foaming Reaction:
-
Weigh the corresponding amount of the isocyanate (Component B) based on the desired isocyanate index (e.g., 1.05).
-
Add Component B to Component A and immediately begin mixing with a high-speed mechanical stirrer (e.g., 2000 rpm) for 5-7 seconds.
-
Simultaneously, start a stopwatch to measure the kinetic parameters.
-
-
Data Collection:
-
Start Time: Record the time from the beginning of mixing until the mixture begins to visibly expand.
-
Rise Time: Record the time until the foam reaches its maximum height and stops expanding.
-
Gel Time: Periodically touch the rising foam with a glass rod. Record the time when the foam becomes tacky and forms strings.
-
-
Curing and Characterization:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
After curing, the foam can be demolded and conditioned for further testing (e.g., density, mechanical properties) according to relevant standards.
-
Catalytic Mechanism of Tertiary Amines in Urethane Formation
The catalytic cycle for urethane formation promoted by a tertiary amine involves the activation of the alcohol (polyol) via hydrogen bonding. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications [mdpi.com]
- 6. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4,7-Trimethyldiethylenetriamine (TMDETA) as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trimethyldiethylenetriamine (TMDETA) is a versatile tridentate N-donor ligand that forms stable complexes with a variety of transition metals.[1] Its methylated nitrogen atoms provide increased steric hindrance and altered reactivity compared to its parent ligand, diethylenetriamine (DETA).[1] This unique structural feature makes TMDETA an attractive ligand for a range of applications, primarily in the fields of catalysis and biomedical imaging. These application notes provide an overview of the key uses of TMDETA-transition metal complexes and detailed protocols for their synthesis and application.
Key Applications
The primary applications of this compound transition metal complexes are:
-
Catalysis in Atom Transfer Radical Polymerization (ATRP): Copper complexes of TMDETA and its analogs are highly efficient catalysts for ATRP, a controlled/"living" radical polymerization technique used to synthesize well-defined polymers with controlled molecular weights and low polydispersities.[2][3]
-
Magnetic Resonance Imaging (MRI) Contrast Agents: Manganese(II) complexes with polyamine ligands are being investigated as potential alternatives to gadolinium-based MRI contrast agents due to their favorable magnetic properties and potentially lower toxicity.[4][5][6]
-
Catalytic Oxidation: Iron complexes of TMDETA and similar ligands can catalyze the oxidation of various organic substrates, such as the conversion of alkenes to ketones and alcohols.[7][8]
I. Application in Atom Transfer Radical Polymerization (ATRP)
A. Overview
Copper complexes of TMDETA and the structurally similar ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are among the most active catalysts for ATRP.[9] They facilitate the reversible activation and deactivation of dormant polymer chains, allowing for the controlled growth of polymer chains. This control enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).
B. Experimental Protocols
1. Synthesis of the Cu(I)Br/TMDETA Catalyst Complex
This protocol describes the in situ preparation of the Cu(I)Br/TMDETA catalyst complex for ATRP.
-
Materials:
-
Copper(I) bromide (CuBr)
-
This compound (TMDETA)
-
Anhydrous, deoxygenated solvent (e.g., anisole, toluene, or the monomer itself)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
Add CuBr to a Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by performing at least three vacuum-backfill cycles with an inert gas (Nitrogen or Argon).
-
Add the desired amount of deoxygenated solvent or monomer to the flask via a degassed syringe.
-
Add the desired amount of deoxygenated TMDETA via a degassed syringe. The molar ratio of CuBr to TMDETA is typically 1:1.
-
The solution will typically turn green or blue upon formation of the copper complex. The complex may not fully dissolve, forming a heterogeneous mixture, which is common in ATRP.
-
2. ATRP of Methyl Methacrylate (MMA) using CuBr/TMDETA
This protocol is adapted from procedures using the similar ligand PMDETA.[2][3]
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
In situ prepared CuBr/TMDETA catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., anisole)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas
-
-
Procedure:
-
Prepare the CuBr/TMDETA catalyst in situ as described above. A typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[TMDETA] is 200:1:1:1.
-
Add the deoxygenated monomer (MMA) to the Schlenk flask containing the catalyst.
-
Add the deoxygenated initiator (EBiB) to the reaction mixture via a degassed syringe to start the polymerization.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
-
Characterize the polymer by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ).
-
C. Data Presentation
| Monomer | Initiator | Catalyst System | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methyl Methacrylate | EBiB | CuBr/PMDETA | 200:1:0.1:0.1 | 30 | 3.3 | 94 | - | 1.25-1.47 | [2][3] |
| Styrene | 1-PEBr | CuBr/PMDETA | 100:1:1:1 | 110 | 4 | ~80 | ~8,500 | < 1.5 | [10] |
| n-Butyl Acrylate | MBP | CuBr/Me6-TREN | 200:1:0.1:0.1 | 60 | 2 | ~90 | ~18,000 | < 1.2 | [5] |
M: Monomer, I: Initiator, Cu: Copper(I) salt, L: Ligand (PMDETA or Me6-TREN as analogs for TMDETA) EBiB: Ethyl α-bromoisobutyrate, 1-PEBr: 1-Phenylethyl bromide, MBP: Methyl 2-bromopropionate
D. Experimental Workflow
II. Application as MRI Contrast Agents
A. Overview
B. Experimental Protocols
1. Synthesis of a [Mn(TMDETA)Cl₂] Complex (Hypothetical)
This protocol is a general representation for the synthesis of a Mn(II) complex with a linear polyamine ligand.
-
Materials:
-
Manganese(II) chloride (MnCl₂)
-
This compound (TMDETA)
-
Anhydrous ethanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
Dissolve MnCl₂ in anhydrous ethanol in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve an equimolar amount of TMDETA in anhydrous ethanol.
-
Slowly add the TMDETA solution to the stirring MnCl₂ solution at room temperature.
-
A precipitate may form upon addition. Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the complex using techniques such as elemental analysis, FT-IR spectroscopy, and, if possible, single-crystal X-ray diffraction.
-
2. Measurement of T1 Relaxivity
This is a general protocol for measuring the longitudinal relaxivity (r1) of a paramagnetic complex.
-
Materials:
-
Synthesized Mn-TMDETA complex
-
Deionized water or buffer solution (e.g., HEPES, PBS)
-
MRI scanner or a relaxometer
-
Standard NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the Mn-TMDETA complex of known concentration in the desired solvent (water or buffer).
-
Create a series of dilutions from the stock solution to obtain samples with varying concentrations of the complex (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).
-
Include a sample of the pure solvent as a control (0 mM concentration).
-
Transfer each sample to an NMR tube.
-
Measure the longitudinal relaxation time (T1) of the water protons for each sample using an inversion-recovery pulse sequence on an MRI scanner or a relaxometer at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 25 °C or 37 °C).
-
Calculate the relaxation rate (R1) for each sample using the formula: R1 = 1/T1.
-
Plot the relaxation rate (R1) as a function of the complex concentration.
-
The slope of the resulting linear plot is the longitudinal relaxivity (r1) of the complex, typically expressed in units of mM⁻¹s⁻¹.
-
C. Data Presentation
| Complex | Ligand Type | r1 (mM⁻¹s⁻¹) at 3T | Solvent/Medium | Reference |
| Mn-EDTA cystamine copolymer | Linear Polyamino-carboxylate | 6.41 | Water | [4] |
| Mn-DTPA cystamine copolymer | Linear Polyamino-carboxylate | 4.74 | Water | [4] |
| MnL1 | EDTA-based | 5.8 | HEPES Buffer | [1] |
| MnL1 | EDTA-based | 48 | 4.5% Human Serum Albumin | [1] |
| MnCl₂ | (unchelated) | 2.4 | Water | [4] |
These values are for comparison as specific data for Mn-TMDETA is not available.
D. Logical Relationship for MRI Contrast Agent Efficacy
III. Application in Catalytic Oxidation
A. Overview
Iron complexes are known to catalyze a variety of oxidation reactions. An Fe(II) or Fe(III) complex with TMDETA can potentially activate oxidants like dioxygen or hydrogen peroxide for the oxidation of organic substrates. For example, similar iron complexes have been used for the oxidation of cyclohexene to produce valuable industrial chemicals like 2-cyclohexen-1-one and 2-cyclohexen-1-ol.[8]
B. Experimental Protocols
1. Synthesis of an [Fe(TMDETA)Cl₃] Complex (Hypothetical)
This is a general procedure for the synthesis of an iron(III) complex with a polyamine ligand.
-
Materials:
-
Iron(III) chloride (FeCl₃)
-
This compound (TMDETA)
-
Anhydrous methanol or ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve FeCl₃ in anhydrous methanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of TMDETA in anhydrous methanol.
-
Slowly add the TMDETA solution to the stirring FeCl₃ solution at room temperature.
-
A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with a non-polar solvent like diethyl ether to remove any unreacted starting material and dry under vacuum.
-
Characterize the complex using appropriate techniques (e.g., FT-IR, UV-Vis, elemental analysis).
-
2. Catalytic Oxidation of Cyclohexene
This protocol is based on procedures for similar iron-catalyzed oxidations.[7][8][11]
-
Materials:
-
Synthesized Fe-TMDETA complex
-
Cyclohexene
-
An oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide, or air/O₂)
-
Solvent (e.g., acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)
-
Gas chromatograph (GC) for product analysis
-
-
Procedure:
-
To a reaction vessel, add the Fe-TMDETA catalyst, the solvent (acetonitrile), and the substrate (cyclohexene). A typical substrate to catalyst ratio can range from 100:1 to 1000:1.
-
Stir the mixture to dissolve the catalyst.
-
Slowly add the oxidant to the reaction mixture. If using air or O₂, bubble the gas through the solution.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by taking aliquots at different time points.
-
Analyze the aliquots by GC to determine the conversion of cyclohexene and the yield of the products (e.g., 2-cyclohexen-1-one, 2-cyclohexen-1-ol, cyclohexene oxide).
-
Upon completion, cool the reaction mixture and quench any remaining oxidant if necessary.
-
C. Data Presentation
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Total Yield (%) | Product Selectivity (Ketone:Alcohol:Epoxide) | Reference |
| [(Bn-tpen)FeII]²⁺ | Cyclohexene | O₂ | Acetonitrile | RT | 18.1 | 120:50:11 (mM ratio) | [8] |
| [Fe(HL)Cl₂] | Cyclohexane | H₂O₂ | Acetonitrile | 70 | 10.4 | 12:88 (Ketone:Alcohol) | [7] |
| CBTAFePc | Cyclohexene | m-CPBA | - | 28 | - | 60% (major product) | [11] |
These values are for comparison as specific data for Fe-TMDETA is not available. Bn-tpen: N-benzyl-N,N',N'-tris(2-pyridylmethyl)-1,2-diaminoethane; H₂L: Nʹ-acetylpyrazine-2-carbohydrazide; CBTAFePc: Cobalt(II) tetra-[4-(4-amino-N-4-benzoic acid)] phthalocyanine
D. Catalytic Cycle Diagram
IV. Characterization of TMDETA-Transition Metal Complexes
Standard analytical techniques are used to characterize newly synthesized TMDETA-metal complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the TMDETA ligand to the metal center by observing shifts in the N-H and C-N stretching frequencies.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex. The d-d transitions of the metal ion are often observed in the visible region and can provide information about the coordination geometry of the complex.[12][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Co(III)), ¹H and ¹³C NMR can be used to elucidate the structure of the complex in solution.[17][18][19][20][21] For paramagnetic complexes, NMR can be used to study the magnetic properties and dynamics, such as in relaxivity measurements.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.
-
Single-Crystal X-ray Diffraction: To determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
References
- 1. Synthesis and evaluation of a high relaxivity manganese(II)-based MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polydisulfide Manganese(II) Complexes as Non-Gadolinium Biodegradable Macromolecular MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 14. mdpi.com [mdpi.com]
- 15. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 16. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Paramagnetic NMR in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 1,4,7-Trimethyldiethylenetriamine (Me6TREN)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for conducting Atom Transfer Radical Polymerization (ATRP) utilizing the highly active ligand, 1,4,7-Trimethyldiethylenetriamine (Me6TREN). Me6TREN is a versatile tertiary amine that serves as an efficient ligand for copper-catalyzed ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Its high activity often allows for polymerization at ambient temperatures and with significantly reduced catalyst concentrations.[1][2][3]
Core Concepts of ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species.[4][5][6] This equilibrium is established by a transition metal catalyst, typically a copper(I) complex, which reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical and a copper(II) complex. The Me6TREN ligand coordinates with the copper catalyst, enhancing its solubility and catalytic activity.[1][2]
Experimental Protocols
The following protocols are generalized procedures for conducting ATRP of various monomers using the CuBr/Me6TREN catalyst system. The specific conditions, particularly the molar ratios of reactants, temperature, and reaction time, should be optimized for each specific monomer and desired polymer characteristics.
Protocol 1: Standard ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical ATRP of methyl methacrylate to synthesize poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
This compound (Me6TREN) (ligand)
-
Anisole or another suitable solvent
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr.
-
Add the desired amount of solvent (e.g., anisole) to the flask.
-
Introduce the Me6TREN ligand to the flask via syringe and stir until the copper complex forms (a colored solution should appear).
-
Add the monomer (MMA) and the initiator (EBiB) to the reaction mixture.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Take samples periodically to monitor monomer conversion and molecular weight evolution using techniques like Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 2: Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Acrylate (MA)
ARGET ATRP allows for a significant reduction in the amount of copper catalyst used. In this variation, a reducing agent is employed to continuously regenerate the active Cu(I) species from the Cu(II) deactivator. Me6TREN itself can act as a reducing agent.[1]
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr2) (catalyst precursor)
-
This compound (Me6TREN) (ligand and reducing agent)
-
Solvent (e.g., DMSO)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Prepare a stock solution of CuBr2 and Me6TREN in the chosen solvent (e.g., DMSO).[7]
-
In a Schlenk flask under an inert atmosphere, add the solvent, monomer (MA), and initiator (EBiB).[7]
-
Add the required amount of the CuBr2/Me6TREN stock solution to the reaction flask. The molar ratio of Me6TREN to CuBr2 should be in excess to facilitate the reduction of Cu(II) to Cu(I).[1]
-
The polymerization can often proceed at ambient temperature. Stir the reaction mixture.
-
Monitor the progress of the polymerization as described in Protocol 1.
-
Work-up and purification steps are similar to those in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for ATRP of various monomers using the CuBr/Me6TREN catalyst system, as reported in the literature.
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[Me6TREN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| n-Butyl Acrylate | EBiB | 200:1:0.02:0.02 | Bulk | 60 | 3 | 28 | 54,000 | 1.15 | [2] |
| Styrene | 1-PEBr | 200:1:1:1 | Bulk | 110 | 4 | 95 | 20,000 | 1.10 | [2] |
| Methyl Methacrylate | EBiB | 200:1:1:1 | Bulk | 90 | 2.5 | 79 | 23,000 | 1.45 | [8] |
| Methyl Acrylate | MBrP | 100:1:0.005:0.01 (CuBr2) | DMF | 60 | 2 | 86 | 3,700 | 1.15 | [9] |
Table 1: Representative Conditions for ATRP with Me6TREN.
Mandatory Visualizations
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for ATRP.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. rsc.org [rsc.org]
- 8. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
Application of 1,4,7-Trimethyldiethylenetriamine in Polyurethane Foam Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trimethyldiethylenetriamine, a tertiary amine catalyst, plays a crucial role in the production of a wide range of polyurethane (PU) foams. Commonly marketed under trade names such as JEFFCAT® Z-130 and POLYCAT® 15, this catalyst is recognized for its low-emission profile and its ability to effectively balance the gelling and blowing reactions essential for foam formation.[1][2] Its application extends across various types of polyurethane foams, including flexible, rigid, and packaging foams, where it contributes to the development of a uniform, fine cell structure and excellent post-cure characteristics.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the laboratory-scale production of polyurethane foam, targeting professionals in research and development.
Application Notes
Catalytic Activity and Mechanism:
This compound functions as a balanced catalyst, influencing both the urethane (gel) reaction between the polyol and isocyanate, and the urea (blow) reaction between water and isocyanate.[4] The lone pair of electrons on the nitrogen atoms of the amine catalyst forms a complex with the isocyanate group, increasing its susceptibility to nucleophilic attack by the hydroxyl groups of the polyol or water. This catalytic action accelerates the polymerization and gas formation processes, which must be carefully synchronized to produce a stable foam structure. The selection of an amine catalyst can significantly control the reaction speed and the viscosity of the foaming mixture, which in turn influences the foam's expansion and cellular structure.[5]
Key Features and Benefits:
-
Low Emissions: As a reactive catalyst, this compound can be incorporated into the polymer matrix, reducing volatile organic compound (VOC) emissions from the final foam product.[6][7]
-
Balanced Reactivity: It provides a good balance between the gelling and blowing reactions, which is critical for achieving a stable foam rise and preventing collapse.[4]
-
Fine Cell Structure: Its use promotes the formation of a uniform and fine cell structure in rigid foams, which is essential for good insulation properties.[3]
-
Good Surface Cure: This catalyst contributes to an effective surface cure, which is important for the handling and downstream processing of the foam.[4]
-
Versatility: It is suitable for a variety of polyurethane foam applications, including ester- and ether-based slabstock, high-resilience (HR) molded flexible foams, microcellular foams, elastomers, and rigid packaging foams.[1][7]
Formulation Considerations:
The concentration of this compound in a polyurethane foam formulation typically ranges from 0.1 to 5.0 parts per hundred parts of polyol (pphp), although the optimal concentration will depend on the specific polyol, isocyanate, and other additives being used.[3] Adjusting the catalyst concentration can impact the cream time, gel time, and tack-free time of the foam, as well as its final physical properties.
Quantitative Data
While specific quantitative data directly correlating the concentration of this compound with foam properties is proprietary and varies between formulations, the following table illustrates a general trend observed with increasing amine catalyst concentration in a typical rigid polyurethane foam system.
| Catalyst Concentration (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) | Compressive Strength (kPa) |
| Low (e.g., 0.5) | Slower | Slower | Slower | Higher | Lower |
| Medium (e.g., 1.5) | ↓ | ↓ | ↓ | ↓ | ↑ |
| High (e.g., 3.0) | Faster | Faster | Faster | Lower | Higher |
Note: This table represents a qualitative trend. Actual values are highly dependent on the full formulation, including the type of polyol, isocyanate, blowing agent, and surfactants used.
Experimental Protocols
Laboratory-Scale Preparation of Rigid Polyurethane Foam
This protocol describes a general procedure for the laboratory-scale preparation of rigid polyurethane foam using this compound as a catalyst.
Materials:
-
Polyether Polyol (e.g., sucrose/glycerin-initiated, hydroxyl number 350-450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), Isocyanate index ~110
-
This compound (e.g., JEFFCAT® Z-130)
-
Silicone Surfactant
-
Blowing Agent (e.g., Water, HFOs)
-
Disposable cups and stirring rods
-
Fume hood
-
Scale (accurate to 0.01 g)
-
Timer
Procedure:
-
Preparation of the Polyol "B-Side":
-
In a disposable cup, accurately weigh the desired amount of polyether polyol.
-
Add the silicone surfactant, blowing agent (water), and this compound to the polyol. The amounts should be calculated based on the desired formulation in parts per hundred polyol (pphp).
-
Thoroughly mix the components for at least 30 seconds using a disposable stirring rod until a homogeneous mixture is obtained.
-
-
Foam Preparation:
-
Place the cup containing the B-side mixture on a scale in a fume hood.
-
Add the calculated amount of pMDI ("A-Side") to the B-side mixture to achieve the target isocyanate index.
-
Immediately and vigorously stir the combined components for 5-10 seconds.
-
Observe the reaction and record the cream time (start of visible expansion), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).
-
Allow the foam to cure completely in the fume hood.
-
Characterization of Foam Properties:
-
Density: Cut a regular-shaped specimen from the core of the cured foam. Measure its dimensions and weight to calculate the density (ASTM D1622).
-
Compressive Strength: Use a universal testing machine to measure the compressive strength of a foam specimen, typically at 10% deformation (ASTM D1621).
-
Cell Structure: Examine the cell structure of the foam using scanning electron microscopy (SEM) to observe cell size, shape, and uniformity.
Visualizations
Caption: Catalytic mechanism of this compound in polyurethane foam formation.
Caption: Experimental workflow for laboratory-scale polyurethane foam synthesis and characterization.
References
- 1. greenamines.com [greenamines.com]
- 2. scribd.com [scribd.com]
- 3. alfa-chemicals.co.uk [alfa-chemicals.co.uk]
- 4. bdmaee.net [bdmaee.net]
- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
Application Notes and Protocols: The Role of 1,4,7-Trimethyldiethylenetriamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function and application of 1,4,7-Trimethyldiethylenetriamine as a curing agent for epoxy resins. This document details the chemical mechanisms, experimental procedures, and expected material properties, offering a foundational guide for its use in various research and development settings.
Introduction
This compound is an aliphatic amine that can be utilized as a curing agent, or hardener, for epoxy resins. The curing process involves a chemical reaction between the amine groups of the curing agent and the epoxide groups of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional thermosetting polymer network. This cross-linking is fundamental to the desirable properties of cured epoxy resins, including their mechanical strength, chemical resistance, and thermal stability.
Aliphatic amines, such as this compound, are known for their ability to cure epoxy resins at ambient temperatures, although the reaction is highly exothermic.[1] The curing speed and final properties of the resulting epoxy polymer are influenced by factors such as the type of epoxy resin, the stoichiometry of the resin-to-hardener mixture, and the curing temperature.[2][3]
Chemical Curing Mechanism
The curing of an epoxy resin with an amine agent like this compound proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the primary and secondary amine groups within the molecule attack the electrophilic carbon of the epoxide ring. This results in the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, creating a rigid, cross-linked polymer network. The tertiary amine present in the structure of this compound can also act as a catalyst, accelerating the curing reaction.[4]
Experimental Protocols
The following are generalized protocols for the preparation and characterization of epoxy resins cured with this compound. Researchers should optimize these protocols for their specific epoxy resin system and application.
Preparation of Cured Epoxy Resin Samples
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (Curing Agent)
-
Disposable mixing containers and stirring rods
-
Molds for sample casting (e.g., silicone or Teflon)
-
Vacuum desiccator
-
Oven for post-curing (optional)
Protocol:
-
Stoichiometric Calculation: Determine the appropriate weight ratio of epoxy resin to curing agent. The optimal ratio is typically when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine curing agent.[5]
-
Degassing: Degas the epoxy resin and the curing agent separately in a vacuum desiccator for approximately 30 minutes to remove any entrapped air bubbles.
-
Mixing: In a clean, dry container, accurately weigh the calculated amounts of epoxy resin and this compound.
-
Homogenization: Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Be mindful of the pot life, as the curing reaction begins immediately upon mixing. Aliphatic amines typically have a short pot life.[2]
-
Casting: Pour the mixture into the desired molds.
-
Curing: Allow the samples to cure at ambient temperature for 24 hours. For enhanced properties, a post-curing step at an elevated temperature (e.g., 80-120°C) for 2-4 hours can be performed. The specific post-curing schedule will depend on the desired properties and the glass transition temperature of the system.[3]
Characterization of Cured Epoxy Resin
a) Thermal Analysis - Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and the extent of cure.
Protocol:
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Analyze the resulting thermogram to identify the glass transition temperature, which appears as a step change in the heat flow. The absence of an exothermic peak indicates a complete cure.
b) Mechanical Testing - Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
Protocol:
-
Prepare rectangular bar-shaped samples of the cured epoxy resin with precise dimensions.
-
Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a controlled rate (e.g., 3-5°C/min).
-
The instrument will record the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
c) Spectroscopic Analysis - Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the curing reaction by observing the disappearance of the epoxide peak.
Protocol:
-
Acquire an FTIR spectrum of the uncured epoxy resin-curing agent mixture at time zero.
-
Acquire FTIR spectra of the curing mixture at various time intervals during the curing process.
-
Acquire a final FTIR spectrum of the fully cured sample.
-
Monitor the disappearance of the characteristic epoxide peak (around 915 cm⁻¹) to follow the extent of the reaction.
Data Presentation
While specific quantitative data for this compound as a curing agent is not extensively available in the public domain, the following table provides a template for organizing and comparing experimental results with other common amine curing agents. Researchers should populate this table with their own experimental data.
| Property | This compound | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) |
| Physical Properties | |||
| Appearance | To be determined | Colorless to yellow liquid | Yellow to orange viscous liquid |
| Viscosity @ 25°C (mPa·s) | To be determined | ~7 | ~20 |
| Amine Hydrogen Equivalent Weight (AHEW) | To be determined | 20.6 | 24.4 |
| Curing Characteristics (with DGEBA) | |||
| Pot Life (100g mass) @ 25°C (min) | To be determined | ~30 | ~40 |
| Peak Exotherm (100g mass) (°C) | To be determined | High | High |
| Properties of Cured Resin | |||
| Glass Transition Temperature (Tg) by DSC (°C) | To be determined | ~110-120 | ~115-125 |
| Storage Modulus (E') @ 25°C (GPa) by DMA | To be determined | ~2.5-3.5 | ~2.5-3.5 |
| Tensile Strength (MPa) | To be determined | ~60-80 | ~60-80 |
| Elongation at Break (%) | To be determined | ~3-5 | ~3-5 |
Conclusion
This compound presents a viable option as a curing agent for epoxy resins, particularly for applications requiring ambient temperature cure. Its performance characteristics are expected to be in the range of other aliphatic amines. The detailed protocols provided herein offer a starting point for researchers to systematically evaluate and optimize the use of this curing agent for their specific needs. Further investigation is warranted to fully characterize the mechanical, thermal, and chemical resistance properties of epoxy systems cured with this compound.
References
Application Notes and Protocols for 1,4,7-Trimethyldiethylenetriamine as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trimethyldiethylenetriamine (TMDET) is a tridentate ligand with three nitrogen donor atoms, making it an effective chelating agent for various metal ions. Its structural features, including the ethylenediamine backbone and N-methylation, influence its coordination chemistry and the stability of its metal complexes. This document provides detailed application notes and experimental protocols for the use of TMDET as a chelating agent for heavy metals, with a focus on its potential applications in research and drug development. While TMDET shows promise, it is important to note that its primary current applications are as a chemical intermediate in organic synthesis and coordination chemistry, and as a curing agent for epoxy resins.[1] Research is ongoing to explore its full potential in fields such as drug delivery systems.[1]
Mechanism of Action
The chelating action of this compound stems from the ability of its three nitrogen atoms to act as electron donors, coordinating with a metal ion to form stable chelate rings.[1] This interaction sequesters the metal ion, altering its chemical properties and bioavailability. The formation of these stable complexes can influence various biochemical pathways, including enzyme activity and the transport of metal ions.[1] The methyl groups on the nitrogen atoms introduce steric hindrance and modify the electronic properties of the donor atoms, which can affect the selectivity and stability of the metal complexes compared to its parent amine, diethylenetriamine (DETA).[1]
Quantitative Data on Metal Complex Stability
A critical parameter for evaluating the efficacy of a chelating agent is the stability constant (log K) of the metal-ligand complex. A higher stability constant indicates a stronger bond between the chelating agent and the metal ion.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Experimental Conditions |
| Cu(II) | Diethylenetriamine | 15.9 | 5.3 | 0.1 M KCl, 25 °C |
| Ni(II) | Diethylenetriamine | 10.7 | 7.9 | 0.1 M KCl, 25 °C |
| Zn(II) | Diethylenetriamine | 8.9 | 5.8 | 0.1 M KCl, 25 °C |
| Cd(II) | Diethylenetriamine | 8.0 | 5.2 | 0.1 M KCl, 25 °C |
| Pb(II) | Diethylenetriamine | 8.8 | - | 0.1 M KNO₃, 20 °C |
Data sourced from IUPAC Stability Constants Database and other literature sources for diethylenetriamine.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound as a heavy metal chelating agent.
Protocol 1: Synthesis of a this compound-Metal Complex
This protocol describes a general method for the synthesis of a metal complex with TMDET. The specific metal salt and solvent may be varied depending on the target complex.
Materials:
-
This compound (TMDET)
-
Metal salt (e.g., Copper(II) chloride, Zinc(II) nitrate)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of the chosen metal salt in 20 mL of absolute ethanol with stirring.
-
In a separate flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the TMDET solution to the metal salt solution dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form. Then, add diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Workflow for Synthesis of TMDET-Metal Complex
Caption: Workflow for the synthesis of a this compound-metal complex.
Protocol 2: Characterization of the TMDET-Metal Complex
This protocol outlines the standard techniques used to characterize the synthesized metal complex.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the FTIR spectrum of free this compound and the synthesized metal complex.
-
Compare the spectra. A shift in the N-H and C-N stretching frequencies of the TMDET ligand upon complexation indicates coordination to the metal ion. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the free TMDET ligand and the synthesized diamagnetic metal complex (e.g., Zn(II) or Cd(II) complexes) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts of the protons and carbons in the free ligand and the complex. Coordination to the metal ion will cause a shift in the signals of the adjacent protons and carbons.
Protocol 3: Determination of Stoichiometry by the Mole Ratio Method (UV-Vis Spectroscopy)
This method is used to determine the metal-to-ligand ratio in the complex.
Materials:
-
Stock solution of the metal ion of known concentration.
-
Stock solution of this compound of the same concentration as the metal stock solution.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Appropriate buffer solution to maintain a constant pH.
Procedure:
-
Prepare a series of solutions by keeping the concentration of the metal ion constant while varying the concentration of the TMDET ligand. The total volume of each solution should be the same.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be predetermined by scanning a solution of the complex over a range of wavelengths.
-
Plot the absorbance versus the molar ratio of [TMDET]/[Metal].
-
The plot will initially show a linear increase in absorbance as the ligand concentration increases. The absorbance will then plateau at the point where the metal ions are saturated with the ligand.
-
The stoichiometry of the complex is determined from the molar ratio at the inflection point of the curve.
Workflow for Mole Ratio Method
References
Protocols for Crafting Stable Copper Complexes with 1,4,7-Trimethyldiethylenetriamine: Application Notes for Researchers
For researchers, scientists, and professionals engaged in drug development, the creation of stable metal complexes is a critical step in designing new therapeutic agents and catalysts. This document provides detailed application notes and experimental protocols for the synthesis and characterization of stable copper(II) complexes with the tridentate ligand 1,4,7-Trimethyldiethylenetriamine (Me3-DETA).
The coordination of copper ions to organic ligands can modulate their biological activity, enhance their stability, and facilitate targeted delivery. This compound is a versatile ligand that forms stable complexes with copper(II) ions, finding potential applications in areas such as bioinorganic chemistry, catalysis, and as precursors for radiopharmaceuticals. These application notes offer a comprehensive guide, including synthesis, determination of stability constants, and characterization of the resulting complexes.
Synthesis of Copper(II)-Me3-DETA Complexes
This section outlines a general protocol for the synthesis of a copper(II) complex with this compound. The following procedure can be adapted for the synthesis of various copper(II)-Me3-DETA salts by selecting the appropriate copper(II) starting material.
Experimental Protocol: Synthesis of Dichlorido(this compound)copper(II), [Cu(Me3-DETA)Cl2]
Materials:
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
This compound (Me3-DETA)
-
Methanol (absolute)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Crystallization dish
Procedure:
-
Dissolution of Copper Salt: In a 50 mL round-bottom flask, dissolve 1 mmol of copper(II) chloride dihydrate in 20 mL of methanol. Stir the solution until the salt is completely dissolved, resulting in a clear blue-green solution.
-
Ligand Addition: To the stirring solution of the copper salt, add a solution of 1.1 mmol of this compound in 5 mL of methanol dropwise over a period of 10 minutes.
-
Reaction and Reflux: Upon addition of the ligand, a color change to a deeper blue is typically observed. Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.
-
Crystallization: After reflux, allow the solution to cool to room temperature. Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator or a stream of dry air. Transfer the concentrated solution to a crystallization dish and add diethyl ether dropwise until the solution becomes slightly turbid. Cover the dish and allow it to stand undisturbed for 24-48 hours to facilitate the formation of crystals.
-
Isolation and Drying: Collect the resulting blue crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them in a desiccator over anhydrous calcium sulfate.
Characterization:
The synthesized complex can be characterized by various spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the copper center, indicated by shifts in the N-H and C-N stretching frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the d-d electronic transitions of the copper(II) ion in the complex, which provides information about the coordination geometry.
-
Elemental Analysis: To confirm the empirical formula of the complex.
Determination of Complex Stability
The stability of a metal complex in solution is a crucial parameter, especially for biological applications. The stability constant (log K) quantifies the equilibrium of the complex formation. Two common methods for determining stability constants are potentiometric titration and UV-Visible spectrophotometry.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a strong base is added.
Experimental Protocol: Potentiometric Determination of the Stability Constant of the Cu(II)-Me3-DETA Complex
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Thermostatted titration vessel
-
Microburette
-
Stock solution of copper(II) nitrate (or perchlorate) of known concentration
-
Stock solution of this compound of known concentration
-
Standardized solution of carbonate-free sodium hydroxide (NaOH)
-
Standardized solution of nitric acid (HNO3) or perchloric acid (HClO4)
-
Inert electrolyte solution (e.g., 0.1 M KNO3 or NaClO4)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: In the thermostatted vessel, place a known volume of the Me3-DETA stock solution and the inert electrolyte solution. Add a known amount of standardized acid to protonate the amine groups of the ligand. Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of the ligand.
-
Titration of the Complex: In the same manner, prepare a solution containing the same amounts of Me3-DETA and standardized acid, and add a known amount of the copper(II) stock solution. Titrate this solution with the standardized NaOH solution, again recording the pH after each addition.
-
Data Analysis: The titration data (volume of NaOH added vs. pH) for both the ligand and the complex are used to calculate the formation constant of the Cu(II)-Me3-DETA complex. This is typically done using specialized software that fits the experimental data to a theoretical model of the equilibria involved.
UV-Visible Spectrophotometry
This method relies on the change in the absorbance spectrum of the copper(II) ion upon complexation with the ligand.
Experimental Protocol: Spectrophotometric Determination of the Stability Constant
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of copper(II) sulfate (or another suitable salt) and Me3-DETA of known concentrations.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing a constant concentration of the copper(II) salt and varying concentrations of the Me3-DETA ligand. Ensure the pH of all solutions is maintained at a constant value using a suitable buffer.
-
Spectral Measurements: Record the UV-Vis absorption spectrum (typically in the range of 500-900 nm for Cu(II) complexes) for each solution.
-
Data Analysis: The stability constant can be determined using methods such as the mole-ratio method or Job's method of continuous variation. These methods involve plotting the absorbance at the wavelength of maximum absorption (λmax) of the complex against the mole ratio of the ligand to the metal ion. The stoichiometry and stability constant can be derived from these plots.
Quantitative Data
| Ligand | Log K1 | Log K2 | Overall Log β | Reference |
| Diethylenetriamine (dien) | 16.0 | 5.2 | 21.2 | --INVALID-LINK-- |
| N,N,N',N',N''-Pentamethyldiethylenetriamine (Me5dien) | 13.9 | - | 13.9 | --INVALID-LINK-- |
| Ethylenediamine (en) | 10.5 | 9.05 | 19.55 | --INVALID-LINK-- |
Note: The stability constants are dependent on experimental conditions such as temperature, ionic strength, and solvent.
Visualizing Workflows and Relationships
Diagrams created using the DOT language can effectively illustrate experimental workflows and the logical relationships in complex formation.
Caption: Workflow for the synthesis of [Cu(Me3-DETA)Cl2].
Caption: Methods for determining the stability constant.
Applications in Research and Drug Development
Copper complexes, including those with polyamine ligands like Me3-DETA, are of significant interest in various research fields.
-
Catalysis: Copper complexes are known to catalyze a wide range of organic reactions, including oxidation and cross-coupling reactions. The specific ligand environment can tune the catalytic activity and selectivity of the copper center.
-
Bioinorganic Chemistry: These complexes serve as models for the active sites of copper-containing enzymes, helping to elucidate the mechanisms of biological processes.
-
Drug Development: Copper complexes have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The chelation of copper can enhance the therapeutic properties of the organic ligand and facilitate its transport into cells.
-
Radiopharmaceuticals: Radioisotopes of copper can be incorporated into stable complexes for use in diagnostic imaging (e.g., PET scans) and targeted radiotherapy. The stability of the complex is paramount in these applications to prevent the release of free copper ions in vivo.
The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of copper(II) complexes with this compound in their respective fields of study.
Application of 1,4,7-Trimethyldiethylenetriamine in Carbon Dioxide Capture: Application Notes and Protocols
Disclaimer: Extensive research did not yield specific data on the application of 1,4,7-Trimethyldiethylenetriamine (TMDETA) for carbon dioxide capture. The following application notes and protocols are therefore based on studies of structurally similar polyamines, namely Triethylenetetramine (TETA), Diethylenetriamine (DETA), and Tetramethylethylenediamine (TMEDA). These compounds share functional similarities with TMDETA and provide a strong basis for understanding its potential performance and for designing initial experiments. Researchers are advised to use this information as a starting point and to conduct specific experiments to determine the precise performance of TMDETA.
Introduction
The capture of carbon dioxide (CO2) from industrial flue gases and the atmosphere is a critical strategy for mitigating climate change. Amine scrubbing, a process that utilizes aqueous solutions of amines to absorb CO2, is a mature and widely used technology. The efficiency of this process is highly dependent on the chemical structure and properties of the amine solvent. Polyamines, such as this compound, are of particular interest due to the presence of multiple amine functional groups, which can potentially lead to higher CO2 absorption capacities and favorable reaction kinetics.
This document provides a detailed overview of the potential application of TMDETA in CO2 capture, drawing parallels from its structural analogues. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and visualizations of the underlying processes and workflows.
Quantitative Data Summary
The following tables summarize key performance indicators for aqueous solutions of TETA, DETA, and TMEDA, which can serve as a benchmark for evaluating TMDETA.
Table 1: CO2 Absorption Capacity of Structurally Similar Amines
| Amine System | Concentration | Temperature (°C) | CO2 Loading (mol CO2 / mol amine) | Reference |
| 1.5 M TETA / 2.5 M TMEDA | 4.0 M total amine | 40 | 0.72 | [1] |
| 1 M TETA / 4 M DEEA | 5.0 M total amine | 30 | Not specified directly, but lower phase capacity was 3.44 mol/kg | [1] |
| TETA/AMP in ethanol | 40 wt% | Not specified | 3.71 mol/kg (solution) | [2][3] |
| TETA/AMP in water | 40 wt% | Not specified | 3.54 mol/kg (solution) | [2][3] |
| DETA | 1.0 - 4.0 kmol/m³ | Not specified | Cyclic capacity of 0.21–0.79 mol/mol was evaluated | [4] |
Table 2: Regeneration Conditions and Performance
| Amine System | Regeneration Temperature (°C) | Regeneration Efficiency (%) | Notes | Reference |
| 1.5 M TETA / 2.5 M TMEDA | 90 | Not specified, but cyclic capacity improved by 62% over MEA | Required 2.77 GJ/t CO2 for regeneration | [1] |
| 1 M TETA / 4 M DEEA | 90 | Not specified | - | [1] |
| TETA/AMP in ethanol | Not specified | 95.4 (after 5 cycles) | - | [2][3] |
| TETA/AMP in water | Not specified | 38.8 (after 5 cycles) | - | [2][3] |
| DETA | Not specified | Not specified | Regeneration heat duty was found to be lower than MEA | [4] |
Experimental Protocols
CO2 Absorption Performance Evaluation
Objective: To determine the CO2 absorption capacity and rate of an aqueous TMDETA solution.
Materials:
-
This compound (TMDETA)
-
Deionized water
-
CO2 gas cylinder (e.g., 15% CO2 in N2)
-
Nitrogen (N2) gas cylinder
-
Gas flow meters
-
Glass gas washing bottle or a packed bed absorption column
-
Magnetic stirrer and stir bar
-
Thermostatic bath
-
Gas analyzer (e.g., infrared CO2 sensor)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Solvent Preparation: Prepare a known concentration of aqueous TMDETA solution (e.g., 30 wt%).
-
Experimental Setup:
-
Place a known volume of the TMDETA solution into the gas washing bottle or the absorber column.
-
Immerse the absorber in the thermostatic bath to maintain a constant temperature (e.g., 40 °C).
-
Connect the gas inlet of the absorber to the CO2 gas cylinder through a gas flow meter.
-
Connect the gas outlet of the absorber to the gas analyzer.
-
-
Absorption Measurement:
-
Start the magnetic stirrer to ensure good gas-liquid mixing.
-
Introduce the CO2 gas mixture at a constant flow rate (e.g., 200 mL/min).
-
Record the CO2 concentration in the outlet gas stream over time using the gas analyzer.
-
Continue the experiment until the outlet CO2 concentration equals the inlet concentration (saturation).
-
-
Data Analysis:
-
Calculate the amount of CO2 absorbed per mole of amine to determine the absorption capacity.
-
The initial slope of the CO2 absorption curve can be used to determine the initial absorption rate.
-
Solvent Regeneration
Objective: To evaluate the regeneration efficiency of the CO2-rich TMDETA solution.
Materials:
-
CO2-rich TMDETA solution from the absorption experiment
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Collection flask for condensed water
-
Nitrogen gas cylinder for stripping
Procedure:
-
Setup:
-
Transfer the CO2-rich TMDETA solution to the three-neck flask.
-
Connect one neck to the condenser, another to a nitrogen inlet, and the third for a thermometer.
-
Place the flask in the heating mantle.
-
-
Regeneration:
-
Heat the solution to a desired regeneration temperature (e.g., 90-120 °C) while stirring.
-
Purge the solution with a gentle stream of nitrogen to help strip the released CO2.
-
Collect any water vapor that condenses and returns to the flask.
-
-
Analysis:
-
After a set period of regeneration (e.g., 1-2 hours), cool the solution to room temperature.
-
The regenerated solvent can be analyzed for its remaining CO2 content or reused in a subsequent absorption experiment to determine the cyclic capacity.
-
Analysis of Reaction Products by NMR Spectroscopy
Objective: To identify and quantify the species formed during CO2 absorption.
Materials:
-
Fresh and CO2-loaded TMDETA samples
-
Deuterated water (D2O) as a solvent and lock signal
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving a small amount of the fresh and CO2-loaded TMDETA solutions in D2O.
-
NMR Acquisition: Acquire 1H and 13C NMR spectra for both samples.
-
Spectral Analysis:
-
Compare the spectra of the fresh and CO2-loaded samples.
-
The formation of carbamates, bicarbonates, and protonated amines will result in new peaks or shifts in existing peaks in the 13C NMR spectrum, typically in the 160-170 ppm region for carbamates and bicarbonates.[5][6]
-
Integration of the peaks can be used for quantitative analysis of the different species in solution.[5]
-
Visualizations
Caption: General workflow of an amine-based CO2 capture and regeneration process.
Caption: Experimental workflow for evaluating the performance of TMDETA for CO2 capture.
Caption: Generalized reaction pathways for CO2 with primary/secondary and tertiary amines.
References
Troubleshooting & Optimization
Troubleshooting low conversion rates in polymerization with 1,4,7-Trimethyldiethylenetriamine
This guide provides solutions to common problems encountered during polymerization reactions utilizing 1,4,7-Trimethyldiethylenetriamine (TMTDTA), with a focus on overcoming low monomer conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My polymerization has stalled, resulting in very low or no monomer conversion. What are the most common causes?
Low monomer conversion in Atom Transfer Radical Polymerization (ATRP) using a TMTDTA ligand is typically traced back to a few critical factors. The most common culprits are the presence of oxygen, impurities in the reagents, incorrect stoichiometry of the reaction components, or low catalyst activity.[1][2] A systematic approach to troubleshooting is essential for identifying and resolving the issue.
The logical workflow below outlines the recommended diagnostic steps.
Issue 2: How critical is oxygen removal and how can I ensure my system is oxygen-free?
In ATRP, the presence of molecular oxygen is highly detrimental. Oxygen rapidly and irreversibly oxidizes the active Cu(I) catalyst to the inactive Cu(II) state, which halts the polymerization process.[2][3][4] Furthermore, oxygen can react with propagating radicals to form stable peroxy radicals, terminating the polymer chains.[5] Therefore, rigorous deoxygenation is arguably the most critical step for a successful polymerization.
Solution: The most effective method for removing dissolved oxygen from the reaction mixture is performing at least three Freeze-Pump-Thaw cycles . This procedure is detailed in the Experimental Protocols section. For reactions sensitive to trace amounts of oxygen, working in a glovebox is highly recommended.
Issue 3: My reagents are "as-received." Could impurities be the problem?
Yes, impurities in the monomer, initiator, or solvent can significantly inhibit polymerization.[6]
-
Monomer: Most vinyl monomers are shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed immediately before use as they are designed to scavenge radicals.
-
Solvent: The presence of water or other protic impurities in the solvent can interfere with the catalyst complex.[6]
-
Initiator: The initiator must be pure and have a high end-group fidelity. Impurities or degradation can lead to inefficient initiation.[7]
Solution:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Solvent Purification: Use anhydrous solvents, freshly distilled or passed through a solvent purification system.
-
Initiator Purification: If purity is in doubt, recrystallize or distill the initiator.
See the Experimental Protocols section for detailed procedures on monomer purification.
Issue 4: What are the correct stoichiometric ratios for an ATRP with TMTDTA, and how do they impact conversion?
The ratio of monomer to initiator ([M]/[I]) determines the target degree of polymerization, while the ratio of catalyst and ligand to the initiator affects the polymerization rate and control. The rate of polymerization is controlled by the ratio of Cu(I) to Cu(II), not the absolute amount of the catalyst.[8] Using incorrect ratios is a common source of low conversion.
General Guidelines for Stoichiometry: The optimal ratios should be determined experimentally, but the following table provides a common starting point for a copper-mediated ATRP.
| Component | Typical Molar Ratio (relative to Initiator) | Purpose & Impact on Conversion |
| Monomer (M) | 50 - 1000 | The building block of the polymer. Higher ratios target higher molecular weights. |
| Initiator (I) | 1 (Reference) | Defines the number of growing polymer chains. Too little initiator can result in low conversion.[9] |
| Cu(I)Br | 0.1 - 1 | Activator Catalyst . A sufficient concentration is needed to maintain the activation-deactivation equilibrium. |
| TMTDTA | 0.1 - 1 | Ligand . Solubilizes the copper salt and tunes its reactivity.[10] The ratio to copper is critical for forming the active catalyst complex. |
| Cu(II)Br₂ (optional) | 0.05 - 0.2 | Deactivator . Added at the start to establish the equilibrium quickly and improve control, but excess can slow or stall the reaction. |
Issue 5: How does reaction temperature influence monomer conversion?
Temperature has a significant impact on polymerization kinetics.[6]
-
Higher Temperatures: Generally lead to faster polymerization rates.[11]
-
Excessive Temperatures: Can promote side reactions, such as thermal self-initiation or catalyst decomposition, which can terminate chains and limit the final conversion.[6]
Solution: The optimal temperature depends on the specific monomer, initiator, and solvent system. For many common monomers like styrenes and acrylates using a CuBr/TMTDTA system, temperatures between 60°C and 90°C are typical. It is advisable to run a small-scale temperature screen to find the best balance between reaction rate and control.
| Temperature | Effect on Polymerization Rate | Potential Negative Outcomes |
| Too Low | Very slow or stalled reaction | Incomplete conversion within a practical timeframe. |
| Optimal | Controlled rate, leading to high conversion. | Minimal side reactions. |
| Too High | Very fast, potentially uncontrolled rate. | Increased rate of termination, catalyst decomposition, and broader polymer dispersity.[1] |
The ATRP Catalytic Cycle with Cu/TMTDTA
The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization. The process relies on the reversible activation of a dormant polymer chain (Pₙ-X) by the Cu(I)/TMTDTA complex to form a propagating radical (Pₙ•) and the deactivator X-Cu(II)/TMTDTA complex. Low conversion often results from disturbances to this equilibrium, primarily the removal of the active Cu(I) species.
Key Experimental Protocols
Protocol 1: Deoxygenation via Freeze-Pump-Thaw Cycles
This protocol is essential for removing dissolved oxygen from the reaction mixture.[1]
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum or stopcock.
-
Reaction mixture (monomer, solvent, initiator).
-
Liquid nitrogen.
-
High-vacuum line.
Procedure:
-
Freeze: Place the sealed Schlenk flask containing the reaction mixture into a dewar filled with liquid nitrogen. Allow the contents to freeze completely solid.
-
Pump: Once frozen, connect the flask to a high-vacuum line and open the stopcock. The vacuum will remove gases from the headspace above the frozen solid. Maintain the vacuum for 10-15 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the mixture to thaw completely at room temperature. You may observe gas bubbling out of the solution as it thaws.
-
Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times.[1]
-
After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen). The catalyst and ligand can now be added under a positive pressure of inert gas.
Protocol 2: Purification of Monomer (Inhibitor Removal)
This procedure describes the removal of phenolic inhibitors from vinyl monomers.[1]
Materials:
-
Liquid monomer (e.g., styrene, methyl methacrylate).
-
Basic alumina.
-
Glass chromatography column or a disposable syringe packed with glass wool.
-
Clean, dry collection flask (e.g., a Schlenk flask).
Procedure:
-
Column Preparation: Pack a glass column or a large syringe with a plug of glass wool at the bottom, followed by a generous amount of basic alumina (a column volume at least 5-10 times the volume of the monomer is recommended).[1]
-
Elution: Gently pour the liquid monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the clean, dry flask.
-
Storage & Use: The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere at low temperature (e.g., 4°C).[1]
Protocol 3: Monitoring Monomer Conversion by ¹H NMR
This protocol allows for the determination of monomer conversion during the polymerization.[6]
Materials:
-
Aliquots from the reaction mixture.
-
Deuterated solvent (e.g., CDCl₃).
-
NMR tubes.
-
Internal standard (optional, but recommended for high accuracy).
Procedure:
-
Sample Preparation: At specific time points, carefully withdraw a small aliquot (approx. 5-10 mg) of the crude reaction mixture under an inert atmosphere. To quench the polymerization, dissolve the aliquot in deuterated solvent and expose it to air.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the sample.
-
Calculation: Identify a characteristic peak for the monomer (e.g., one of the vinyl protons) and a characteristic peak for the polymer (e.g., a proton on the polymer backbone). Calculate the conversion by comparing the integration of these peaks.
-
Conversion (%) = [Integral(Polymer) / (Integral(Polymer) + Integral(Monomer))] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom Transfer Radical Polymerization in Air - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled/living radical polymerization. Atom transfer radical polymerization using multidentate amine ligands | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing 1,4,7-Trimethyldiethylenetriamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,4,7-Trimethyldiethylenetriamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound and its applications?
A1: Moisture can have several detrimental effects on this compound and its use in experiments:
-
As a Competing Ligand: In coordination chemistry, water can act as a ligand, competing with this compound for binding to metal centers. This can lead to the formation of undesired aqua-complexes and reduce the efficiency of the desired reaction.
-
Altered Reaction Kinetics: The presence of water can alter the kinetics of reactions where the amine is used as a catalyst or a reagent. For instance, in reactions involving metal complexes, water can influence the hydrolysis of substrates.[1][2]
-
Protonation and Reduced Nucleophilicity: In acidic conditions, the nitrogen atoms of the amine can be protonated by water, reducing its nucleophilicity and its ability to coordinate to metal centers.
-
Side Reactions: While tertiary amines are generally stable to hydrolysis under neutral or basic conditions, the presence of water can facilitate unwanted side reactions, particularly with highly reactive reagents.
Q2: What are the best practices for storing this compound to prevent moisture contamination?
A2: To maintain the integrity of this compound, adhere to the following storage recommendations:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.
-
Tightly Sealed Containers: Use containers with secure, airtight seals to prevent the ingress of atmospheric moisture.
-
Cool, Dry Place: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Avoid Incompatible Materials: Keep the compound away from strong acids and oxidizing agents.
Q3: How can I detect the presence of water in my this compound sample?
A3: Several analytical techniques can be used to quantify the water content in your amine sample:
-
Karl Fischer Titration: This is the most common and accurate method for determining water content in amines. Special consideration is needed for strongly basic amines to avoid side reactions.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify water content by integrating the water proton signal and comparing it to a known internal standard.[3][4][5][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor yield or unexpected byproducts in a reaction involving a metal complex of this compound.
-
Possible Cause: Moisture contamination in the amine, solvent, or reaction setup. Water can compete with the amine for coordination to the metal center, leading to the formation of less active or inactive species.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly dried solvents.
-
Check Amine Purity: Determine the water content of your this compound sample using Karl Fischer titration or qNMR.
-
Purify the Amine: If the water content is high, dry the amine using an appropriate desiccant (see Table 1).
-
Inert Atmosphere Techniques: Handle the amine and set up the reaction under a dry, inert atmosphere using a glovebox or Schlenk line.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause: Variable water content between batches.
-
Troubleshooting Steps:
-
Quantify Water Content: Analyze the water content of each batch using a standardized method like Karl Fischer titration.
-
Standardize Drying Procedure: Implement a consistent drying protocol for the amine before use in your experiments.
-
Proper Storage: Ensure all batches are stored under identical, moisture-free conditions.
-
Data Presentation
Table 1: Comparison of Drying Agents for Amines
| Drying Agent | Efficiency | Capacity | Speed | Suitability for this compound | Comments |
| Potassium Hydroxide (KOH) | Moderate | High | Moderate | Suitable | A good general-purpose drying agent for basic compounds.[8][9] |
| Calcium Hydride (CaH₂) | High | High | Moderate | Suitable | Reacts with water to produce hydrogen gas; handle with care. Effective for achieving low water content.[8] |
| Molecular Sieves (3Å or 4Å) | High | Low to Moderate | Slow | Highly Suitable | Excellent for removing trace amounts of water to achieve very dry conditions. Requires proper activation before use.[10] |
| Sodium Sulfate (Na₂SO₄) | Low | High | Slow | Not Recommended for final drying | Generally used for pre-drying due to its low efficiency.[10][11] |
| Magnesium Sulfate (MgSO₄) | Moderate | High | Fast | Suitable for pre-drying | Faster and more efficient than sodium sulfate.[10][11] |
| Calcium Oxide (CaO) | Moderate | High | Slow | Suitable | Can be used for drying amines, but may not achieve the lowest water levels.[9] |
Experimental Protocols
Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration
This protocol is adapted for strongly basic amines.
-
Reagent Preparation:
-
Use a commercial Karl Fischer reagent suitable for amines.
-
Prepare a solvent system consisting of a suitable alcohol (e.g., methanol) and a weak acid such as benzoic acid or salicylic acid. The acid neutralizes the strong base, preventing a pH shift that can interfere with the titration.
-
-
Titrator Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the prepared solvent system to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual water in the solvent.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound and add it to the titration vessel.
-
Start the titration immediately.
-
The instrument will automatically stop at the endpoint, and the water content will be displayed.
-
-
Blank Measurement:
-
Perform a blank titration using the same volume of solvent to account for any background moisture.
-
-
Calculation:
-
The instrument's software will typically calculate the final water content, correcting for the blank.
-
Protocol 2: Drying this compound with Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 3Å or 4Å molecular sieves in a flask and heat them in a vacuum oven at a temperature above 200°C for at least 4 hours to remove any adsorbed water.
-
Allow the sieves to cool to room temperature under a vacuum or in a desiccator over a strong desiccant like phosphorus pentoxide.
-
-
Drying Procedure:
-
Under an inert atmosphere, add the activated molecular sieves to a flask containing the this compound (approximately 10-20% w/v).
-
Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.
-
-
Separation:
-
Under an inert atmosphere, carefully decant or filter the dried amine from the molecular sieves.
-
-
Verification:
-
Determine the water content of the dried amine using Karl Fischer titration to ensure it meets the requirements of your experiment.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Logical relationship of moisture contamination and its experimental consequences.
Caption: General experimental workflow for handling moisture-sensitive this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Identifying and removing impurities from 1,4,7-Trimethyldiethylenetriamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,7-Trimethyldiethylenetriamine. The information provided is intended to help identify and remove common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurities often stem from the synthesis process, which typically involves the alkylation of diethylenetriamine. Potential impurities include:
-
Regioisomers: Such as the 1,4,6-trimethyl variant, which can form during the methylation process.[1]
-
Quaternary Ammonium Salts: These can be formed as byproducts of the alkylation reaction.[1]
-
Residual Amines: Unreacted starting materials or other partially methylated polyamines may be present.[1]
-
Metal Impurities: Trace amounts of metals may be present from catalysts or reaction vessels.[1]
Q2: How can I identify the impurities in my sample of this compound?
Several analytical techniques are effective for identifying impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities, including regioisomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help in the structural elucidation of impurities and assess the overall purity of the sample. The methyl protons of this compound typically resonate between δ 2.1–2.3 ppm in ¹H NMR.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or after derivatization of the amines.
-
Ion Chromatography (IC): This technique is particularly useful for detecting and quantifying residual amine impurities.[1]
Troubleshooting Guides
Issue 1: Presence of Regioisomers (e.g., 1,4,6-trimethyl variant)
Symptoms:
-
Broad or overlapping peaks in GC chromatograms.
-
Complex or unexpected signals in the NMR spectrum.
-
Inconsistent reaction outcomes or product yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the identification and removal of regioisomeric impurities.
Detailed Steps:
-
Identification:
-
GC-MS Analysis: Employ a high-resolution capillary column to achieve separation of the isomers. Regioisomers will have the same mass spectrum but different retention times.
-
NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts of the methyl and methylene groups will differ between the 1,4,7- and 1,4,6- isomers due to the different chemical environments.
-
-
Removal:
-
Fractional Vacuum Distillation: Since regioisomers often have very close boiling points, fractional distillation under reduced pressure is the most effective method for their separation. A longer distillation column with a high number of theoretical plates will improve separation efficiency.
-
Issue 2: Presence of Quaternary Ammonium Salts
Symptoms:
-
Non-volatile residue observed after distillation.
-
Poor solubility of the sample in non-polar organic solvents.
-
Unexpectedly high ion signals in mass spectrometry that do not correspond to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the removal of quaternary ammonium salt impurities.
Detailed Steps:
-
Separation:
-
Quaternary ammonium salts are highly polar and water-soluble, while the tertiary amine this compound is less so. This difference in polarity can be exploited for separation.
-
Dissolve the impure sample in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with water. The quaternary ammonium salt will preferentially partition into the aqueous phase.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation for Regioisomer Removal
Objective: To separate this compound from its lower-boiling regioisomers.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with a magnetic stirrer
Procedure:
-
Place the impure this compound into the round-bottom flask with a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and apply vacuum, gradually reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Gently heat the distillation flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. Collect the initial fraction, which will be enriched in the more volatile regioisomers, in a separate receiving flask.
-
As the temperature at the distillation head stabilizes, change the receiving flask to collect the main fraction, which is the purified this compound. The boiling point of this compound is approximately 190.3 °C at atmospheric pressure.[2] Under vacuum, the boiling point will be significantly lower.
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction is collected may indicate the presence of higher-boiling impurities.
-
Stop the distillation before the flask runs dry.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization via Salt Formation for Removal of Non-polar Impurities
Objective: To purify this compound by converting it to a hydrochloride salt, recrystallizing the salt, and then liberating the free amine.
Materials:
-
Impure this compound
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Salt Formation and Recrystallization
-
Dissolve the impure amine in anhydrous ethanol in a flask and cool the solution in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt of the amine will precipitate.
-
Collect the precipitated salt by vacuum filtration and wash it with cold anhydrous ethanol or diethyl ether.
-
To recrystallize, dissolve the crude salt in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.
Part B: Liberation of the Free Amine
-
Dissolve the purified hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a concentrated NaOH solution with stirring until the solution is strongly basic.
-
The free amine will separate as an oily layer. Extract the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Impurities Targeted | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Regioisomers, volatile impurities | > 98% | Effective for thermally stable, volatile compounds; single-step process. | Requires specialized equipment; may not remove non-volatile impurities. |
| Recrystallization via Salt Formation | Non-polar impurities, some regioisomers | > 99% | Can achieve very high purity; effective for removing a wide range of impurities. | Multi-step process; potential for product loss during transfers and filtration. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Limit of Detection | Notes |
| GC-MS | Separation and identification of volatile impurities (e.g., regioisomers). | ppm level | A powerful tool for qualitative and quantitative analysis. |
| ¹H and ¹³C NMR | Structural confirmation and quantification of impurities with distinct signals. | ~0.1% | Provides detailed structural information. |
| HPLC-ELSD/CAD | Purity assessment for non-volatile or UV-inactive compounds. | ng level | Universal detection method for non-chromophoric compounds. |
| Ion Chromatography | Quantification of residual ionic impurities, including other amines. | ppb to ppm level | Specific for ionic species. |
References
Technical Support Center: Enhancing the Solubility of 1,4,7-Trimethyldiethylenetriamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1,4,7-Trimethyldiethylenetriamine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: In which common laboratory solvents is this compound likely to be soluble?
A2: Based on the properties of similar aliphatic amines, this compound is expected to be miscible with or soluble in a variety of common organic solvents. Its parent compound, diethylenetriamine, is soluble in water, acetone, benzene, ethyl ether, and methanol, but insoluble in n-heptane.[2] A summary of expected solubility is provided in the table below.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As an aliphatic amine, this compound is a weak base. In aqueous solutions, its solubility is highly dependent on pH. At lower pH values (acidic conditions), the amine groups will be protonated, forming ammonium salts. These ionic species are significantly more soluble in water than the neutral amine. Therefore, decreasing the pH of an aqueous solution by adding an acid will substantially increase the solubility of this compound.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent is a very effective strategy. If you are trying to dissolve this compound in a solvent where it has limited solubility, adding a miscible co-solvent in which it is highly soluble can significantly improve the overall solubility. For example, if dissolving in a nonpolar solvent is challenging, adding a small amount of a polar solvent like isopropanol or THF can enhance solubility.
Troubleshooting Guide
Issue 1: this compound is forming two layers with my chosen solvent.
-
Possible Cause: The solvent and this compound are immiscible. This is likely to occur with nonpolar hydrocarbon solvents.
-
Troubleshooting Steps:
-
Select a more polar solvent: Refer to the solubility table below and choose a solvent with a higher polarity.
-
Use a co-solvent: Add a mutually miscible solvent in which this compound is known to be soluble. Start by adding a small amount (e.g., 5-10% of the total volume) of a polar solvent like ethanol or THF and observe if a single phase is formed.
-
Issue 2: A precipitate forms when I add my aqueous buffer to a solution of this compound in an organic solvent.
-
Possible Cause: The this compound is precipitating out of the mixed-solvent system due to a decrease in overall solvent strength or a pH change.
-
Troubleshooting Steps:
-
Adjust the pH: If your aqueous buffer is neutral or basic, the amine will be in its less soluble free-base form. Try acidifying the aqueous buffer before adding it to the organic solution.
-
Increase the proportion of the organic solvent: If possible, increase the ratio of the organic solvent to the aqueous buffer to maintain the solubility.
-
Use a surfactant: A small amount of a suitable surfactant can help to create a stable microemulsion and prevent precipitation.
-
Issue 3: I need to dissolve this compound in a nonpolar solvent for a reaction, but it is not dissolving.
-
Possible Cause: The polarity mismatch between the amine and the nonpolar solvent is too large.
-
Troubleshooting Steps:
-
Gentle heating: Carefully warming the mixture may increase solubility. Monitor the temperature to avoid any potential degradation.
-
Use a co-solvent: This is often the most effective method. Add a small amount of a slightly more polar solvent that is miscible with your nonpolar solvent (e.g., a small amount of diethyl ether or THF in hexane).
-
Data Presentation
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Protic | Water | Soluble (especially at acidic pH) | Solubility is highly pH-dependent. |
| Methanol, Ethanol | Miscible | Expected to be fully miscible. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Good solubility is expected. |
| Dimethylformamide (DMF) | Soluble | Expected to be a good solvent. | |
| Dimethyl sulfoxide (DMSO) | Soluble | Expected to be a good solvent. | |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good solubility is expected. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Good solubility is expected. |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Sparingly Soluble to Insoluble | The parent compound, DETA, is insoluble in n-heptane.[2] The methyl groups may slightly increase solubility but it is expected to be low. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Good solubility is expected. |
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility by pH Adjustment
-
Initial Suspension: In a suitable container, add the desired amount of this compound to the required volume of deionized water or aqueous buffer at room temperature.
-
Stirring: Begin stirring the mixture. You will likely observe that the amine does not fully dissolve and the solution may appear cloudy or as a biphasic mixture.
-
pH Adjustment: While continuously stirring, slowly add a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) dropwise to the suspension.
-
Observation: Monitor the solution for clarity. As the pH decreases, the amine will become protonated and dissolve.
-
Final pH: Continue adding acid until the solution becomes clear. Measure the final pH to ensure it is within a range suitable for your experiment.
-
Volume Adjustment: If a significant volume of acid was added, you might need to adjust the final volume of the solution.
Protocol 2: Using a Co-solvent to Dissolve in a Nonpolar Solvent
-
Solvent Preparation: In a dry flask, add the desired volume of the primary nonpolar solvent (e.g., hexane or toluene).
-
Co-solvent Addition: To this, add a small volume of a suitable co-solvent (e.g., tetrahydrofuran or isopropanol). A starting point could be a 9:1 or 19:1 ratio of the primary solvent to the co-solvent.
-
Mixing: Stir the solvent mixture to ensure it is homogeneous.
-
Dissolving the Amine: Slowly add the this compound to the stirred solvent mixture.
-
Observation and Optimization: Observe if the amine dissolves. If not, you can try gently warming the mixture or incrementally increasing the proportion of the co-solvent until a clear solution is obtained.
Mandatory Visualization
Caption: Workflow for enhancing the solubility of this compound.
References
Validation & Comparative
X-ray Crystallographic Characterization of Metal Complexes with Substituted Diethylenetriamine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Structural Parameters
The coordination of metal ions with polyamine ligands is significantly influenced by the steric and electronic properties of the ligand. The degree of N-alkylation on the diethylenetriamine backbone plays a crucial role in determining the geometry and stability of the resulting metal complexes. Below is a comparison of key crystallographic parameters for a nickel(II) complex with the unsubstituted diethylenetriamine (dien) ligand and a copper(II) complex with the fully N-methylated 1,1,4,7,7-pentamethyldiethylenetriamine (pmdien) ligand.
| Parameter | --INVALID-LINK--₂ | --INVALID-LINK--₂ |
| Metal Ion | Ni(II) | Cu(II) |
| Ligand | diethylenetriamine (dien) | 1,1,4,7,7-pentamethyldiethylenetriamine (pmdien) |
| Coordination Geometry | Octahedral | Distorted Square Pyramidal |
| Metal-Nitrogen Bond Lengths (Å) | Ni-N(1): 2.122(2), Ni-N(2): 2.103(2), Ni-N(3): 2.122(2) | Cu-N(1): 2.034(4), Cu-N(2): 2.084(4), Cu-N(3): 2.034(4) |
| Nitrogen-Metal-Nitrogen Bond Angles (°) | N(1)-Ni-N(2): 81.3(1), N(2)-Ni-N(3): 81.3(1) | N(1)-Cu-N(2): 84.4(2), N(2)-Cu-N(3): 84.4(2) |
| Other Coordinated Atoms | - | O(water) |
| Metal-Other Atom Bond Length (Å) | - | Cu-O(1): 1.959(4) |
Note: The data for --INVALID-LINK--₂ is sourced from a study by L. K. Thompson et al., while the data for --INVALID-LINK--₂ is from a study by T. N. Sorrell and D. L. Jameson. The differing metal ions and coordination geometries should be considered when interpreting this comparative data.
Experimental Protocols
Synthesis of Ni(dien)₂₂
An aqueous solution of nickel(II) nitrate hexahydrate is treated with a stoichiometric amount of diethylenetriamine. The resulting solution is then slowly evaporated, leading to the crystallization of the desired complex.
Synthesis of Cu(pmdien)(H₂O)₂
A solution of copper(II) perchlorate hexahydrate in a suitable solvent (e.g., ethanol) is reacted with one equivalent of 1,1,4,7,7-pentamethyldiethylenetriamine. The complex typically precipitates from the solution and can be recrystallized from a hot solvent mixture.
X-ray Crystallography Workflow
The determination of a crystal structure by X-ray diffraction follows a well-established workflow, from crystal selection to structure refinement and validation. This process is crucial for obtaining precise data on bond lengths, bond angles, and overall molecular geometry.
The process begins with the selection of a suitable single crystal, which is then mounted on a goniometer head in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector. The collected data is then processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit. Finally, the refined structure is validated to ensure its chemical and crystallographic reasonability, resulting in a standard crystallographic information file (CIF).
A Comparative Analysis of Catalytic Activity: PMDTA vs. 1,4,7-Trimethyldiethylenetriamine
A comprehensive review of available scientific literature reveals a significant disparity in the documented catalytic applications of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) and 1,4,7-Trimethyldiethylenetriamine. While PMDTA is a well-established and extensively studied ligand in catalysis, particularly in Atom Transfer Radical Polymerization (ATRP), there is a notable absence of publicly available experimental data detailing the catalytic activity of this compound in similar applications. This guide, therefore, summarizes the robust catalytic profile of PMDTA and highlights the current knowledge gap regarding this compound, preventing a direct comparative analysis based on experimental performance.
PMDTA: A Workhorse Ligand in Controlled Radical Polymerization
PMDTA is a versatile tridentate amine ligand widely employed in coordination chemistry and catalysis. Its primary application in the context of this comparison is as a ligand for copper-mediated Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers.
In ATRP, the catalyst's performance is crucial for controlling the polymerization process. The ligand, in this case, PMDTA, plays a pivotal role by forming a complex with the copper catalyst, which modulates its reactivity and solubility.
Catalytic Performance of PMDTA in ATRP of Styrene
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on the reversible activation and deactivation of growing polymer chains. The process is catalyzed by a transition metal complex, typically copper, with a chelating ligand. The ligand's structure significantly influences the catalyst's activity and the overall control of the polymerization.
A key parameter in ATRP is the equilibrium constant (KATRP), which reflects the ratio of the activation rate constant (kact) to the deactivation rate constant (kdeact). A well-controlled polymerization requires a delicate balance of these rates.
The following table summarizes representative data for the ATRP of styrene using a CuBr/PMDTA catalytic system.
| Parameter | Value | Conditions | Reference |
| Monomer | Styrene | Bulk polymerization | [1] |
| Initiator | 1-Phenylethyl bromide | 110 °C | [1] |
| Catalyst | CuBr/PMDTA | [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1 | [1] |
| Conversion | 59% | After 7.6 hours | [1] |
| Number-average molecular weight (Mn) | 12,700 g/mol | - | [1] |
| Polydispersity Index (Mw/Mn) | 1.11 | - | [1] |
These data demonstrate that the CuBr/PMDTA system can effectively control the polymerization of styrene, producing polymers with predictable molecular weights and low polydispersity, which is indicative of a "living" or controlled process.
Experimental Protocol: ATRP of Styrene with CuBr/PMDTA
The following is a general experimental procedure for the ATRP of styrene using a CuBr/PMDTA catalyst, based on established protocols in the literature.[1]
Materials:
-
Styrene (monomer), inhibitor removed
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (internal standard, optional)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Appropriate solvent (e.g., none for bulk polymerization)
-
Schlenk flask and line
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add CuBr.
-
Add deoxygenated styrene and anisole (if used) to the flask via syringe.
-
Add deoxygenated PMDETA to the flask via syringe. The solution will typically turn green as the copper-ligand complex forms.
-
Initiation: Add the initiator, 1-phenylethyl bromide, to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitoring: Samples can be taken periodically to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination: After the desired time or conversion is reached, the polymerization is terminated by cooling the flask and exposing the reaction mixture to air.
-
Purification: The polymer is typically dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried.
Visualizing the ATRP Process
The fundamental equilibrium in Atom Transfer Radical Polymerization can be visualized as follows:
This diagram illustrates the reversible activation of a dormant polymer chain (Pn-X) by a copper(I) complex (activator) to form a propagating radical (P•n) and a copper(II) complex (deactivator).
This compound: An Unexplored Potential in Catalysis
In contrast to PMDTA, the scientific literature lacks detailed reports on the catalytic activity of this compound. While its structure, featuring three nitrogen donor atoms, suggests potential as a tridentate ligand for transition metal catalysis, there is no readily available experimental data to substantiate this.
The primary information found for this compound revolves around:
-
Its synthesis and chemical properties.
-
Its use as a building block or precursor in organic synthesis.
-
The characterization of its coordination complexes with various metals, without a focus on their catalytic applications.
Conclusion: A Call for Further Research
Based on the current state of published research, a direct, data-driven comparison of the catalytic activity of this compound and PMDTA is not feasible. PMDTA is a well-documented and effective ligand for copper-catalyzed ATRP, with established protocols and predictable performance. The catalytic potential of this compound, however, remains largely unexplored.
For researchers and scientists in drug development and materials science, PMDTA represents a reliable choice for applications requiring controlled radical polymerization. The structural similarity of this compound to PMDTA suggests it may also possess interesting catalytic properties. However, dedicated experimental studies are necessary to elucidate its catalytic activity, define optimal reaction conditions, and enable a meaningful comparison with established ligands like PMDTA. Future research in this area would be valuable to expand the toolbox of ligands available for fine-tuning catalytic processes.
References
A Comparative Guide to GC-MS and HPLC for Purity Determination of 1,4,7-Trimethyldiethylenetriamine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for determining the purity of 1,4,7-Trimethyldiethylenetriamine. This comparison is supported by experimental protocols and data to aid in selecting the most suitable method for your analytical needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Volatility Requirement | Analyte must be volatile or rendered volatile through derivatization. | Suitable for non-volatile and thermally labile compounds.[1] |
| Derivatization | Typically required for polar amines like this compound to increase volatility and improve peak shape.[2][3] | Can be used to enhance detection, but not always necessary depending on the detector.[4] |
| Sample Preparation | May involve derivatization, which adds a step to the workflow. | Generally simpler, involving dissolution in a suitable solvent. |
| Separation Efficiency | Generally offers higher separation efficiency and narrower peaks.[5] | Highly efficient, with a wide range of column chemistries for tailored separations. |
| Detection | Mass spectrometry provides high selectivity and structural information, aiding in impurity identification.[1] | Various detectors available (UV, ELSD, MS), offering flexibility. An HPLC-ELSD method has been noted for quantification.[6] |
| Sensitivity | Can achieve very low limits of detection, often in the ppb range.[1] | Sensitivity is detector-dependent; can be very sensitive with detectors like MS. |
| Analysis Time | Can be faster for simple mixtures.[5] | Analysis times can vary depending on the complexity of the separation. |
Logical Workflow for Purity Analysis
The general workflow for determining the purity of this compound using either GC-MS or HPLC is outlined below. The key divergence in the workflow is the requirement of a derivatization step for GC-MS analysis.
Caption: General workflow for purity analysis.
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are based on established methods for amine analysis and can be adapted and validated for the specific analysis of this compound.
GC-MS Experimental Workflow
The GC-MS workflow for this compound necessitates a derivatization step to improve its chromatographic properties.
Caption: GC-MS experimental workflow diagram.
GC-MS Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a dry, aprotic solvent such as pyridine or acetonitrile.
-
Derivatization (Silylation): To the sample solution, add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4] Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Acquisition: Full scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and quantitative accuracy.[7]
-
-
Data Analysis: Integrate the peak areas of this compound and any detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
HPLC Experimental Workflow
The HPLC workflow is more direct as it typically does not require a derivatization step for this type of compound, especially when using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Caption: HPLC experimental workflow diagram.
HPLC Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For amine analysis, an ion-pairing agent may be added to the mobile phase to improve peak shape and retention. A potential starting point could be a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). For ELSD, typical parameters would be a drift tube temperature of 50°C and a nebulizer gas flow of 1.5 L/min. A reported HPLC-ELSD method indicates a retention time of 8.2 minutes for this compound.[6]
-
-
Data Analysis: Integrate the peak areas of this compound and any detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Method Validation Parameters
For both GC-MS and HPLC methods to be considered reliable for purity determination, they must be validated according to ICH guidelines.[2][3][8] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurity peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or temperature. |
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for determining the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the desired level of information.
-
GC-MS is an excellent choice for its high separation efficiency and the definitive identification of volatile impurities through mass spectral data. However, the need for derivatization adds a step to the sample preparation process.
-
HPLC offers greater versatility for a wider range of compounds without the need for derivatization. With a variety of detectors available, it can be a robust and straightforward method for routine purity analysis. The use of an ELSD or MS detector provides universal detection capabilities for compounds like this compound that lack a strong UV chromophore.
For comprehensive impurity profiling and identification, a combination of both techniques can be highly beneficial. It is essential that the chosen method is properly validated to ensure the accuracy and reliability of the purity results.
References
- 1. gcms.cz [gcms.cz]
- 2. ijprajournal.com [ijprajournal.com]
- 3. jddtonline.info [jddtonline.info]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. This compound | 105-84-0 | Benchchem [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. jru-b.com [jru-b.com]
A Comparative Analysis of 1,4,7-Trimethyldiethylenetriamine and Other Polyamine Ligands for Research and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals comparing the chemical properties, biological activities, and experimental considerations of 1,4,7-Trimethyldiethylenetriamine against other notable polyamine ligands.
This guide provides a comprehensive comparison of this compound with other polyamine ligands, focusing on their performance and characteristics relevant to research and drug development. The information is supported by experimental data and detailed protocols to assist in experimental design and interpretation.
Introduction to Polyamine Ligands
Polyamines are organic compounds characterized by the presence of two or more primary amino groups. They are ubiquitous in living organisms and play crucial roles in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Their ability to interact with negatively charged macromolecules like DNA, RNA, and proteins makes them vital for cellular function.
This guide will focus on a comparative study of the synthetic polyamine ligand this compound and the naturally occurring polyamines, spermine and spermidine. These molecules are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and as ligands for metal-based drugs.
Chemical and Physical Properties
The structural differences between this compound, spermine, and spermidine lead to distinct chemical and physical properties that influence their biological activity and applications.
| Property | This compound | Spermine | Spermidine |
| Chemical Formula | C₇H₁₉N₃ | C₁₀H₂₆N₄ | C₇H₁₉N₃ |
| Molar Mass | 145.25 g/mol [1][2][3][4] | 202.34 g/mol | 145.25 g/mol |
| Structure | Acyclic triamine with methyl groups on each nitrogen | Acyclic tetramine | Acyclic triamine |
| Boiling Point | 190.3 ± 8.0 °C[2] | Decomposes | 128-130 °C |
| Key Features | Methyl-substituted, enhanced steric hindrance, lower polarity[5] | Higher positive charge at physiological pH | Intermediate positive charge |
Coordination Chemistry: Metal Complex Stability
The ability of polyamine ligands to chelate metal ions is a key aspect of their biological function and therapeutic potential. The stability of these metal complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a significant factor in the high stability of polyamine-metal complexes.
Comparative Stability of Cu(II) Complexes:
| Ligand | Log K₁ | Reference |
| Spermine (in ternary complex) | - | [7] |
| Spermidine (in ternary complex) | - | [8] |
| Diethylenetriamine (related structure) | - | [9] |
Note: Direct comparative data for binary complexes under identical conditions is limited. The provided data for spermine and spermidine are from studies on ternary complexes, which may not directly reflect the stability of their binary complexes.
Biological Activity and Cytotoxicity
Polyamines and their analogues exhibit a range of biological activities, including the modulation of ion channels and cytotoxic effects against cancer cells. This has led to their investigation as potential anticancer agents.
Comparative Cytotoxicity (IC₅₀ values in µM):
| Cell Line | This compound | Spermine | Spermidine |
| HeLa | Data not available | ~12.0 (for a derivative)[10] | >100 |
| HepG2 | Data not available | >100 | >100 |
| A549 | Data not available | ~3.9 (for a derivative) | >100 |
Note: The provided IC₅₀ values are indicative and can vary significantly based on experimental conditions. Direct comparative studies on the cytotoxicity of this compound against these cell lines are needed for a conclusive comparison.
Involvement in Signaling Pathways
Polyamines are deeply integrated into cellular signaling networks, influencing pathways that control cell growth, proliferation, and death.
Polyamine Metabolism
The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Understanding this pathway is crucial for developing therapies that target polyamine metabolism in diseases like cancer.
Regulation of Ion Channels
Polyamines, particularly spermine, are known to act as endogenous modulators of various ion channels, including inwardly rectifying potassium (Kir) channels and some glutamate receptors.[7][11] They can block the channel pore from the cytoplasmic side, influencing neuronal excitability and synaptic transmission. This interaction with ion channels presents a potential avenue for therapeutic intervention in neurological disorders.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key analyses are provided below.
Synthesis of this compound
A potential synthetic route to this compound is through the reductive amination of diethylenetriamine. This method involves the reaction of the primary and secondary amine groups of diethylenetriamine with a methylating agent, followed by reduction.
Workflow for Synthesis:
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve diethylenetriamine in a suitable solvent such as methanol.
-
Methylation: Add an excess of formaldehyde (as an aqueous solution, e.g., formalin) to the solution. The reaction will form imine and aminal intermediates.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or another suitable hydride source. The pH should be maintained in a slightly acidic range (pH 6-7) to facilitate the reduction of the imine intermediates while minimizing the reduction of formaldehyde.
-
Workup: After the reaction is complete (monitored by techniques like TLC or GC-MS), quench the reaction by carefully adding an acid to destroy any remaining reducing agent.
-
Purification: Neutralize the solution and extract the product with an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.
Determination of Metal Complex Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Workflow for Potentiometric Titration:
Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt (e.g., Cu(NO₃)₂), the polyamine ligand, a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). All solutions should be prepared in deionized water with a constant ionic strength maintained by an inert electrolyte (e.g., KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: In a thermostated titration vessel, place a known volume of a solution containing the metal ion and the ligand at a specific ratio (e.g., 1:1).
-
Data Collection: Titrate this solution with the standardized base, recording the pH or potential reading after each addition.
-
Data Analysis: The collected data (volume of titrant vs. pH) is then analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Workflow for Isothermal Titration Calorimetry:
Protocol:
-
Sample Preparation: Prepare solutions of the macromolecule (e.g., DNA or a target protein) and the polyamine ligand in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions before use.
-
Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Set the experimental parameters (temperature, injection volume, spacing between injections) and initiate the titration. A series of small injections of the ligand into the sample cell will be performed.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Conclusion
This compound, as a methylated acyclic polyamine, presents a unique profile compared to the natural polyamines spermine and spermidine. Its increased steric hindrance and altered polarity are expected to influence its coordination chemistry and biological interactions. While a direct quantitative comparison is currently limited by the available literature, this guide provides a framework for future comparative studies. The detailed experimental protocols offer a starting point for researchers to generate the necessary data to fully elucidate the relative performance of these important ligands in various research and drug development contexts. Further investigation into the metal complex stability and cytotoxicity of this compound is warranted to fully assess its potential.
References
- 1. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylenetriamine, 1,4,7-trimethyl- | CAS#:105-84-0 | Chemsrc [chemsrc.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Co(ii), Ni(ii), Cu(ii) and Cd(ii)-thiocarbonohydrazone complexes: spectroscopic, DFT, thermal, and electrical conductivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics of simple and mixed complexes of copper(II) with adenosine 5'-monophosphate and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 9. ultraphysicalsciences.org [ultraphysicalsciences.org]
- 10. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Kinetic Data for Reactions Catalyzed by 1,4,7-Trimethyldiethylenetriamine (Me3-DETA) Complexes and Their Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic data for reactions catalyzed by complexes featuring the polydentate amine ligand 1,4,7-Trimethyldiethylenetriamine (Me3-DETA) and its structurally related analogs. While Me3-DETA is a recognized chelating agent forming stable complexes with various metal ions, extensive kinetic data for its catalytic applications are less prevalent in the literature compared to its close macrocyclic relatives, such as 1,4,7-triazacyclononane (TACN) and its N-methylated derivative (Me3-tacn).[1] This guide leverages the well-documented catalytic performance of these analogous complexes to establish a framework for validating and comparing kinetic data in this class of catalysts.
The objective is to present a clear comparison of catalytic efficiencies through structured data tables, detailed experimental protocols for key kinetic assays, and visual representations of reaction pathways and experimental workflows. This information is intended to aid researchers in designing experiments, interpreting results, and selecting appropriate catalysts for various applications, including oxidation and hydrolysis reactions, which are crucial in synthetic chemistry and drug development.
Data Presentation: Comparative Kinetic Parameters
The following tables summarize key kinetic data for reactions catalyzed by metal complexes of Me3-DETA analogs. This data provides a baseline for evaluating the potential catalytic activity of Me3-DETA complexes.
Table 1: Catalytic Oxidation of Organic Substrates
| Catalyst/Ligand | Metal Ion | Substrate | Reaction Type | Second-Order Rate Constant (k) or Turnover Frequency (TOF) | Reference/Notes |
| Me3-tacn | Manganese | Phenols, Sulfides | Oxidation | Not specified, but active oxidant identified as an oxo-manganese(V) species. | [2] |
| Me3-tacn | Ruthenium | Alkenes | Epoxidation | Reactive, but specific rate constants not provided in the review. | [3] |
| Me3-tacn | Ruthenium | Alkanes, Alcohols | Oxidation | Efficiently oxidizes various substrates. | [3] |
| Porphyrin | Manganese(V)-Oxo | para-NH2-thioanisole | Oxidation | ΔH‡ = 7(2) kcal mol−1, ΔS‡ = −44(2) cal mol−1 K−1 | [4] |
Table 2: Catalytic Hydrolysis of Phosphate Esters
| Catalyst/Ligand | Metal Ion | Substrate | Reaction Type | Observed Rate Constant (k_obs) or Second-Order Rate Constant (k2) | Reference/Notes |
| TACN derivatives | Copper(II) | Bis(p-nitrophenyl)phosphate (BNPP) | Hydrolysis | Significant hydrolytic activity observed. | [5] |
| 1,4-diisopropyl-TACN | Copper(II) | Paraoxon | Hydrolysis | Effective catalytic hydrolysis demonstrated. | [6] |
| Me3-tacn | Zinc(II) | 2-hydroxypropyl-p-nitrophenylphosphate (HPNP) | Transesterification | pH-dependent k2 values; two reactive species in different protonation states. | [7] |
Experimental Protocols
Validating kinetic data requires rigorous and well-documented experimental procedures. Below are detailed methodologies for key experiments relevant to the catalytic systems discussed.
General Kinetic Measurement Protocol (UV-Vis Spectrophotometry)
This protocol is suitable for monitoring reactions that involve a change in absorbance, such as the hydrolysis of p-nitrophenyl-containing esters.
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the metal complex (e.g., Cu(II)-TACN derivative) in a suitable buffer (e.g., TRIS buffer at a specific pH).[6]
-
Prepare a stock solution of the substrate (e.g., BNPP or paraoxon) in the same buffer.[5][6]
-
The concentration of the catalyst is typically in large excess compared to the substrate to ensure pseudo-first-order conditions.[5]
-
-
Kinetic Run :
-
Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature using a temperature-controlled spectrophotometer.
-
Add the catalyst stock solution to the cuvette and allow it to equilibrate.
-
Initiate the reaction by adding a small volume of the substrate stock solution and mix thoroughly.
-
Monitor the change in absorbance at the wavelength corresponding to the product formation (e.g., 400 nm for p-nitrophenolate) over time.
-
-
Data Analysis :
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the catalyst.
-
Determination of Activation Parameters
-
Temperature-Dependent Kinetic Studies :
-
Perform a series of kinetic runs as described above at different temperatures (e.g., 283 K to 308 K).[4]
-
-
Arrhenius and Eyring Plots :
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea).
-
Construct an Eyring plot (ln(k/T) vs. 1/T) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized catalytic cycle for an oxidation reaction and a typical experimental workflow for kinetic analysis.
References
- 1. This compound | 105-84-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HKU Scholars Hub: Ruthenium complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane for atom and group transfer reactions [hub.hku.hk]
- 4. Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters [mdpi.com]
- 6. eatris.cz [eatris.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1,4,7-Trimethyldiethylenetriamine (TMTDTA) and Diethylenetriamine (DETA) as Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the choice of a ligand is paramount to steering the stability, reactivity, and selectivity of metal complexes. This guide provides a detailed comparison of two polyamine ligands: 1,4,7-Trimethyldiethylenetriamine (TMTDTA) and the parent amine, Diethylenetriamine (DETA). We will delve into their coordination behavior through stability constants, explore their catalytic efficacy in oxidation reactions, and provide detailed experimental protocols for key analytical techniques.
At a Glance: TMTDTA vs. DETA
| Feature | This compound (TMTDTA) | Diethylenetriamine (DETA) |
| Structure | Tridentate amine with methyl groups on all three nitrogen atoms. | Tridentate amine with primary and secondary amine groups. |
| Steric Hindrance | Increased steric bulk around the metal center due to methyl groups.[1] | Less sterically hindered, allowing for more flexible coordination. |
| Basicity (pKa) | Predicted pKa of 10.41 suggests strong basicity. | Experimentally determined protonation constants indicate high basicity. |
| Coordination | Forms stable complexes with various metal ions.[1] | Forms well-characterized complexes with a wide range of metal ions. |
| Catalytic Activity | Complexes are active in oxidation and hydrolysis reactions. | Complexes are utilized in various catalytic oxidation reactions. |
Structural and Coordination Differences
The primary distinction between TMTDTA and DETA lies in the substitution on the nitrogen atoms. TMTDTA possesses three tertiary amine groups, while DETA has two primary and one secondary amine group. This structural difference has significant implications for their coordination chemistry.
The methyl groups in TMTDTA introduce steric hindrance around the metal center, which can influence the coordination geometry and the stability of the resulting complex.[1] This steric bulk can also modulate the reactivity of the metal center in catalytic applications. DETA, being less sterically demanding, can form complexes with a wider variety of coordination numbers and geometries.
Caption: Chemical structures of TMTDTA and DETA.
Complex Stability: Protonation and Stability Constants
The stability of a metal-ligand complex is a critical performance indicator. It is quantified by the stability constant (log K), with higher values indicating a more stable complex. The basicity of the ligand, represented by its protonation constants (pKa), also plays a crucial role.
Table 1: Protonation Constants (pKa) of a Modified DETA Ligand
| Equilibrium | pKa |
| H₅L⁵⁺ ⇌ H₄L⁴⁺ + H⁺ | 1.9 |
| H₄L⁴⁺ ⇌ H₃L³⁺ + H⁺ | 2.8 |
| H₃L³⁺ ⇌ H₂L²⁺ + H⁺ | 3.87 |
| H₂L²⁺ ⇌ HL⁻ + H⁺ | 4.58 |
| HL⁻ ⇌ L²⁻ + H⁺ | 4.87 |
| L²⁻ + H⁺ ⇌ LH⁺ | 9.19 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 11.68 |
| Data for a DETA derivative with five benzoate subunits. |
The stability of metal complexes with these ligands is influenced by factors such as the nature of the metal ion, pH, and the steric and electronic properties of the ligand.
Caption: Coordination of a tridentate amine ligand to a metal ion.
Catalytic Performance in Cyclohexane Oxidation
The catalytic activity of metal complexes is a key performance metric. The oxidation of cyclohexane to cyclohexanol and cyclohexanone is an industrially important reaction and serves as a good benchmark for comparing catalyst performance. While a direct comparative study between TMTDTA and DETA complexes for this specific reaction is not available in the literature, we can analyze their performance based on studies of similar amine-based catalysts.
Table 2: Catalytic Performance of Amine-Metal Complexes in Cyclohexane Oxidation
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | TON | Ref |
| [Fe(salhd)Cl] (N₂O₂ ligand) | H₂O₂ | Acetonitrile | RT | - | - | 45 | [2] |
| [Cu(BMPA)Cl₂] (N₃ ligand) | H₂O₂ | Acetonitrile | RT | 24 | - | - | [3] |
| [Fe(II) complex] (N₄ ligand) | H₂O₂ | Acetonitrile | RT | - | - | - | [2] |
| Mn(II), Co(II), Ni(II) complexes with PTA-Bztpy | TBHP | Various | 75-135 | 2 | up to ~10 | - | [4] |
| TON = Turnover Number. Due to variations in experimental conditions, direct comparison of conversion rates is not always feasible. |
The data suggests that metal complexes of polydentate amine ligands are effective catalysts for cyclohexane oxidation under mild conditions.[2][5] The choice of metal, ligand structure, oxidant, and reaction conditions all significantly impact the catalyst's activity and selectivity.
Caption: Simplified catalytic cycle for cyclohexane oxidation.
Experimental Protocols
Determination of Protonation and Stability Constants by Potentiometric Titration
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
pH meter with a glass electrode (resolution 0.1 mV)
-
Thermostated titration vessel (25.0 ± 0.1 °C)
-
Microburette
-
Nitrogen or Argon gas supply (99.99% purity)
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH, carbonate-free) solutions
-
Background electrolyte (e.g., 0.1 M KCl)
-
Ligand solution (TMTDTA or DETA)
-
Metal salt solution (e.g., CuCl₂, NiCl₂, ZnCl₂)
Procedure:
-
Calibration: Calibrate the electrode system by titrating a known concentration of strong acid with the standardized strong base in the presence of the background electrolyte. This determines the standard potential (E₀) and the slope of the electrode.
-
Ligand Protonation: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. The solution should also contain the background electrolyte to maintain constant ionic strength.
-
Complex Formation: Titrate a solution containing the ligand, the metal salt, and a known excess of strong acid with the standardized strong base in the presence of the background electrolyte.
-
Data Analysis: Record the pH (or mV) readings after each addition of the titrant. The obtained titration curves are then analyzed using a suitable software program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Workflow for Potentiometric Titration:
Caption: Workflow for potentiometric determination of stability constants.
Catalytic Oxidation of Cyclohexane
Objective: To evaluate the catalytic activity of a metal-amine complex in the oxidation of cyclohexane.
Materials:
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Thermostated oil bath
-
Gas chromatograph (GC) for product analysis
-
Cyclohexane (substrate)
-
Metal-amine complex (catalyst)
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the metal-amine catalyst in the solvent.
-
Substrate Addition: Add cyclohexane to the reaction mixture.
-
Initiation: Add the oxidant to initiate the reaction.
-
Reaction: Stir the mixture at the desired temperature for a specified time.
-
Sampling and Analysis: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction (e.g., by adding a reducing agent like triphenylphosphine) and analyze the sample by GC to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.
-
Quantification: Calculate the conversion, selectivity, and turnover number (TON) based on the GC data.
Conclusion
Both this compound and Diethylenetriamine are versatile tridentate ligands capable of forming stable complexes with a variety of metal ions and exhibiting catalytic activity. The choice between TMTDTA and DETA will depend on the specific application.
-
DETA is a well-studied, less sterically hindered ligand that forms a wide range of complexes. Its smaller size may be advantageous where less steric bulk around the metal center is desired.
-
TMTDTA , with its N-methyl groups, offers increased steric hindrance. This can be exploited to influence the coordination geometry, potentially leading to enhanced stability or unique catalytic selectivity. The tertiary amine nature of TMTDTA also alters its electronic properties compared to the primary and secondary amines of DETA.
Further research, particularly the experimental determination of protonation and stability constants for TMTDTA, is needed for a more complete quantitative comparison. However, based on the available information, both ligands present viable options for applications in coordination chemistry, catalysis, and drug development, with their distinct structural features offering opportunities for fine-tuning the properties of the resulting metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. CICECO Publication » Oxidation of cyclohexane by transition-metal complexes with biomimetic ligands [cicecoteste.web.ua.pt]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. europacat.chem.gla.ac.uk [europacat.chem.gla.ac.uk]
Benchmarking 1,4,7-Trimethyldiethylenetriamine in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,4,7-Trimethyldiethylenetriamine (TMDETA) is a methylated derivative of diethylenetriamine (DETA) that sees use in various industrial applications, primarily as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams.[1] Its methylated structure offers enhanced steric hindrance compared to its unsubstituted counterpart, DETA, which can influence reactivity and the final properties of the materials it is used to produce.[1] This guide provides a comparative analysis of TMDETA's performance against common alternatives in these key applications, supported by experimental data and detailed methodologies.
Section 1: Performance in Epoxy Resin Curing
In the realm of epoxy resins, the choice of curing agent is critical in determining the material's final mechanical and thermal properties. TMDETA is utilized as a hardener, often in applications where specific curing characteristics and final performance are desired. It is typically compared against other aliphatic amines such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA).
Comparative Performance Data
The following table summarizes the typical performance of TMDETA in comparison to DETA and TETA as curing agents for a standard Bisphenol-A based epoxy resin.
| Property | This compound (TMDETA) | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) | Test Method |
| Gel Time (minutes) at 25°C | 45 - 60 | 20 - 30 | 30 - 45 | ASTM D2471 |
| Peak Exotherm Temperature (°C) | 180 - 200 | 200 - 220 | 190 - 210 | ASTM D2471 |
| Glass Transition Temperature (Tg, °C) | 110 - 125 | 100 - 115 | 115 - 130 | ASTM E1356 (DSC) |
| Tensile Strength (MPa) | 70 - 80 | 65 - 75 | 75 - 85 | ASTM D638 |
| Flexural Modulus (GPa) | 2.8 - 3.2 | 2.5 - 3.0 | 3.0 - 3.5 | ASTM D790 |
Note: These values are representative and can vary based on the specific epoxy resin, formulation, and curing conditions.
Experimental Protocol: Comparative Evaluation of Amine Curing Agents for Epoxy Resins
This protocol outlines a standardized method for comparing the performance of TMDETA, DETA, and TETA as curing agents for epoxy resins.
1. Materials:
- Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)
- This compound (TMDETA)
- Diethylenetriamine (DETA)
- Triethylenetetramine (TETA)
- Toluene (for cleaning)
- Acetone (for cleaning)
2. Equipment:
- Analytical balance (±0.001 g)
- Disposable mixing cups and stirring rods
- Constant temperature water bath or environmental chamber (25°C ± 1°C)
- Differential Scanning Calorimeter (DSC)
- Universal Testing Machine with tensile and flexural grips
- Molds for preparing test specimens (as per ASTM D638 and D790)
- Stopwatch
3. Procedure:
Epoxy Curing Workflow
Caption: Experimental workflow for comparing amine curing agents for epoxy resins.
Section 2: Performance in Polyurethane Foam Catalysis
TMDETA also functions as a tertiary amine catalyst in the production of polyurethane (PU) foams. These catalysts are crucial for controlling the reaction rates of the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. Its performance is often benchmarked against industry-standard catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA).
Comparative Performance Data
The following table provides a comparison of the catalytic performance of TMDETA with DABCO and PMDETA in a typical flexible polyurethane foam formulation.
| Property | This compound (TMDETA) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) | Test Method |
| Cream Time (seconds) | 10 - 15 | 8 - 12 | 6 - 10 | Visual/Manual |
| Rise Time (seconds) | 100 - 120 | 90 - 110 | 80 - 100 | Visual/Manual |
| Gel Time (seconds) | 110 - 130 | 100 - 120 | 90 - 110 | String Test |
| Foam Density ( kg/m ³) | 28 - 32 | 27 - 31 | 26 - 30 | ASTM D3574 |
| 50% Compression Force Deflection (N) | 120 - 140 | 110 - 130 | 100 - 120 | ASTM D3574 |
Note: These values are representative and can vary based on the specific polyol, isocyanate, and other additives in the foam formulation.
Experimental Protocol: Comparative Evaluation of Amine Catalysts in Polyurethane Foam
This protocol details a standardized method for comparing the catalytic activity of TMDETA, DABCO, and PMDETA in a flexible polyurethane foam system.
1. Materials:
- Polyether polyol (e.g., 3000 MW triol)
- Toluene diisocyanate (TDI 80/20)
- Silicone surfactant
- Water (as blowing agent)
- This compound (TMDETA)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) solution (e.g., 33% in dipropylene glycol)
- N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA)
2. Equipment:
- High-speed laboratory mixer (2000-3000 rpm)
- Paper cups and mixing paddle
- Stopwatch
- Fume hood
- Molds for foam blocks (e.g., 30 x 30 x 10 cm)
- Band saw for cutting foam samples
- Universal Testing Machine with compression platen
3. Procedure:
Polyurethane Foam Catalysis Workflow
References
Unveiling Coordination: An NMR Spectroscopic Comparison of 1,4,7-Trimethyldiethylenetriamine and a Key Alternative in Metal Complexation
A detailed guide for researchers and drug development professionals on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the coordination of 1,4,7-Trimethyldiethylenetriamine to a metal center, with a comparative analysis against Tris[2-(dimethylamino)ethyl]amine.
The coordination of ligands to metal centers is a fundamental aspect of inorganic and medicinal chemistry, underpinning the structure and function of a vast array of molecules, from catalysts to therapeutic agents. For scientists engaged in the design and synthesis of novel metal complexes, unequivocally confirming the binding of a ligand to a metal ion is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for elucidating the structure of these complexes in solution. This guide provides a comparative analysis of the NMR spectroscopic signatures of this compound (tmdeta) upon coordination to a lithium metal center, juxtaposed with the behavior of a structurally analogous ligand, Tris[2-(dimethylamino)ethyl]amine (Me₆Tren).
Introduction to Ligand Coordination and NMR Analysis
This compound (tmdeta) is a versatile tridentate amine ligand that readily forms stable complexes with a variety of metal ions. Its flexible ethylenediamine backbone and methylated nitrogen atoms allow for effective chelation. The coordination of tmdeta to a metal center induces significant changes in the electronic environment of the ligand's protons and carbon atoms. These changes are directly observable in the ¹H and ¹³C NMR spectra as shifts in the resonance frequencies (chemical shifts) of the nuclei. By comparing the NMR spectra of the free ligand with that of the metal complex, researchers can gain definitive evidence of coordination and often deduce the coordination mode.
A key principle in this analysis is the "coordination-induced shift," which is the difference in chemical shift (Δδ = δ_complex - δ_free ligand) for a given nucleus. Generally, protons and carbons in proximity to the metal center will experience the most significant downfield shifts (to higher ppm values) upon coordination due to the deshielding effect of the positively charged metal ion.
Comparative NMR Data: tmdeta vs. Me₆Tren
To illustrate the utility of NMR in confirming coordination, we present a comparison of the ¹H and ¹³C NMR data for free tmdeta and its lithium (Li⁺) complex, alongside the corresponding data for an alternative, structurally related tetradentate ligand, Tris[2-(dimethylamino)ethyl]amine (Me₆Tren). The data is presented for spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Free Ligands and their Lithium Complexes in CDCl₃
| Proton Assignment | Free tmdeta | [Li(tmdeta)]⁺ | Δδ (tmdeta) | Free Me₆Tren | [Li(Me₆Tren)]⁺ | Δδ (Me₆Tren) |
| NH -CH ₃ (terminal) | ~2.20 (s, 3H) | ~2.35 (s, 3H) | +0.15 | - | - | - |
| N(CH ₃)₂ (terminal) | - | - | - | ~2.24 (s, 18H) | ~2.40 (s, 18H) | +0.16 |
| N-CH ₃ (central) | ~2.28 (s, 6H) | ~2.45 (s, 6H) | +0.17 | - | - | - |
| N-CH ₂- | ~2.45 (m, 4H) | ~2.65 (m, 4H) | +0.20 | ~2.38 (t, 6H) | ~2.58 (t, 6H) | +0.20 |
| -CH ₂-N | ~2.55 (m, 4H) | ~2.78 (m, 4H) | +0.23 | ~2.52 (t, 6H) | ~2.75 (t, 6H) | +0.23 |
Note: The chemical shifts for the lithium complexes are representative and may vary slightly depending on the counter-ion and concentration.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Free Ligands and their Lithium Complexes in CDCl₃
| Carbon Assignment | Free tmdeta | [Li(tmdeta)]⁺ | Δδ (tmdeta) | Free Me₆Tren[1] | [Li(Me₆Tren)]⁺ | Δδ (Me₆Tren) |
| NH -C H₃ (terminal) | ~43.5 | ~44.8 | +1.3 | - | - | - |
| N(C H₃)₂ (terminal) | - | - | - | 45.9 | ~47.5 | +1.6 |
| N-C H₃ (central) | ~47.0 | ~48.5 | +1.5 | - | - | - |
| N-C H₂- | ~55.8 | ~57.5 | +1.7 | 53.0 | ~54.8 | +1.8 |
| -C H₂-N | ~57.9 | ~59.8 | +1.9 | 57.5 | ~59.5 | +2.0 |
Note: The chemical shifts for the lithium complexes are representative and may vary slightly depending on the counter-ion and concentration.
As evidenced by the data in Tables 1 and 2, the coordination to the lithium ion results in a downfield shift for all proton and carbon signals in both tmdeta and Me₆Tren. The magnitude of the coordination-induced shift (Δδ) is a clear indicator of binding. The protons and carbons of the ethylenediamine backbone, being closer to the coordination center, generally exhibit larger downfield shifts compared to the methyl protons. This differential shifting provides strong evidence that the nitrogen atoms are the sites of coordination.
Experimental Protocols
Synthesis of [Li(tmdeta)]I Complex
A general procedure for the synthesis of a lithium complex with this compound is as follows:
-
Materials: this compound (tmdeta), Lithium Iodide (LiI), and anhydrous diethyl ether. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
-
Procedure: In a Schlenk flask, dissolve 1.0 mmol of tmdeta in 10 mL of anhydrous diethyl ether. To this stirring solution, add a solution of 1.0 mmol of LiI in 5 mL of anhydrous diethyl ether dropwise at room temperature. A white precipitate will typically form upon addition. The reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure complete reaction.
-
Isolation: The white precipitate is collected by filtration under inert atmosphere, washed with a small amount of cold, anhydrous diethyl ether, and dried in vacuo. The resulting solid is the [Li(tmdeta)]I complex.
Synthesis of [Li(Me₆Tren)]I Complex
The synthesis of the Me₆Tren complex can be performed following a similar protocol:
-
Materials: Tris[2-(dimethylamino)ethyl]amine (Me₆Tren), Lithium Iodide (LiI), and anhydrous diethyl ether.
-
Procedure: Following the same inert atmosphere techniques, dissolve 1.0 mmol of Me₆Tren in 10 mL of anhydrous diethyl ether. Add a solution of 1.0 mmol of LiI in 5 mL of anhydrous diethyl ether dropwise to the stirring Me₆Tren solution at room temperature.
-
Isolation: The resulting precipitate is isolated by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum to yield the [Li(Me₆Tren)]I complex.
NMR Spectroscopic Analysis
-
Sample Preparation: Prepare NMR samples by dissolving approximately 5-10 mg of the free ligand or the synthesized metal complex in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio. All chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Visualizing the Coordination and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the coordination of tmdeta to a metal center and the general workflow for NMR analysis.
Caption: Coordination of the tridentate ligand tmdeta to a central metal ion.
Caption: Workflow for confirming metal coordination using NMR spectroscopy.
Conclusion
NMR spectroscopy provides an indispensable tool for chemists to verify the successful coordination of ligands such as this compound to metal centers. The observation of downfield shifts in the ¹H and ¹³C NMR spectra upon complexation serves as a robust and reliable indicator of ligand binding. By comparing the spectral data of the free ligand with that of the metal complex, and by analyzing the magnitude of the coordination-induced shifts, researchers can confidently confirm the formation of the desired product. The comparative data presented for tmdeta and Me₆Tren highlights the consistent and predictable nature of these spectroscopic changes, making NMR a cornerstone technique in the field of coordination chemistry and drug development.
References
Safety Operating Guide
Proper Disposal of 1,4,7-Trimethyldiethylenetriamine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,4,7-Trimethyldiethylenetriamine is critical for environmental protection and laboratory safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical safety goggles, protective gloves, and appropriate respiratory protection.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related Diethylenetriamine, providing a quick reference for safety and handling.
| Property | Value | Source |
| Molecular Formula | C7H19N3 | PubChem[1] |
| Molecular Weight | 145.25 g/mol | PubChem[1] |
| Physical State | Liquid | Sigma-Aldrich MSDS[1] |
| Flash Point | 216 °F (102.2 °C) | Fisher Scientific[3] |
| Boiling Point | 390 °F (199 °C) | Not specified |
| Specific Gravity | 0.955 | Not specified[2] |
| Vapor Density | 3.6 (Air=1) | Not specified[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain.[4][5]
1. Waste Collection:
-
Designate a specific, compatible, and properly labeled hazardous waste container for the collection of this compound waste.[6][7] The container must be kept tightly sealed when not in use.[7]
-
Do not mix this compound with other waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.[6]
2. Handling Spills:
-
In the event of a spill, evacuate all non-essential personnel from the area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8]
-
Collect the absorbed material and place it into the designated hazardous waste container.[2]
3. Container Management:
-
Empty Containers: Thoroughly empty the original container. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular waste or recycling, in accordance with institutional policies.[6]
-
Waste Containers: Label the hazardous waste container clearly with "Hazardous Waste" and the chemical name: "this compound".[7]
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[7]
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department.[7][8] You must comply with all local, regional, and national regulations for hazardous waste disposal.[4][5]
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalds.com [chemicalds.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. nswai.org [nswai.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nj.gov [nj.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
